Boc-L-thiocitrulline-otbu
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCHKHCGOVKYIY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427154 | |
| Record name | BOC-L-THIOCITRULLINE-OTBU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-49-8 | |
| Record name | BOC-L-THIOCITRULLINE-OTBU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-L-thiocitrulline-OtBu in Nitric Oxide Synthase Research: From Synthetic Precursor to Potent Inhibitor
Abstract
This technical guide provides an in-depth exploration of the role and application of Nα-Boc-L-thiocitrulline-O-tert-butyl ester (Boc-L-thiocitrulline-OtBu) in the field of nitric oxide synthase (NOS) research. While not an active biological agent itself, this protected amino acid derivative is a critical synthetic intermediate for the development of potent and selective NOS inhibitors, such as S-methyl-L-thiocitrulline. We will dissect the strategic importance of the Boc and OtBu protecting groups, provide detailed protocols for the synthesis and deprotection of active inhibitors, and outline methodologies for evaluating their efficacy in both in vitro and in vivo settings. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage thiocitrulline-based inhibitors to investigate the multifaceted roles of nitric oxide in physiology and disease.
Introduction: The Significance of Nitric Oxide and its Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] This seemingly simple diatomic gas plays a crucial role in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] There are three primary isoforms of NOS, each with distinct localizations and regulatory mechanisms:
-
Neuronal NOS (nNOS or NOS1): Predominantly found in nervous tissue, nNOS is implicated in synaptic plasticity and neuronal signaling.[2]
-
Endothelial NOS (eNOS or NOS3): Located in the endothelium lining blood vessels, eNOS-derived NO is a key regulator of vascular tone and blood pressure.[2]
-
Inducible NOS (iNOS or NOS2): As its name suggests, iNOS expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli, leading to high-output NO production as a defense mechanism.[2]
Dysregulation of NO production is a hallmark of numerous pathological conditions. Excessive NO, often from iNOS or overstimulated nNOS, can contribute to neurodegenerative diseases, septic shock, and inflammatory disorders.[3][4] Consequently, the development of potent and isoform-selective NOS inhibitors is a significant area of research for both dissecting the roles of NO in disease and for developing novel therapeutics.[5]
L-thiocitrulline and its derivatives have emerged as a powerful class of NOS inhibitors.[3] This guide focuses on a key precursor for many of these inhibitors: this compound.
The Strategic Role of this compound as a Synthetic Intermediate
This compound is the N-alpha-Boc and O-tert-butyl ester protected form of L-thiocitrulline. It is not the biologically active inhibitor but rather a crucial, stable starting material for the synthesis of active compounds, most notably S-alkyl-L-thiocitrullines.
The "Why" of Protecting Groups: Enabling Precise Modification
In organic synthesis, particularly when dealing with multifunctional molecules like amino acids, protecting groups are essential tools. The tert-butoxycarbonyl (Boc) group on the alpha-amino nitrogen and the tert-butyl (OtBu) ester on the carboxyl group serve to "mask" these reactive sites. This protection is critical for two main reasons:
-
Preventing Undesired Side Reactions: The primary goal is often to modify the thiourea side chain of L-thiocitrulline (e.g., through S-alkylation). Without protection, the highly nucleophilic alpha-amino group would compete with the sulfur atom in the alkylation reaction, leading to a mixture of undesired products.
-
Improving Solubility and Handling: The addition of the bulky, nonpolar Boc and OtBu groups can improve the solubility of the amino acid derivative in organic solvents commonly used for synthesis.[6]
The choice of Boc and OtBu is strategic because they are stable under a variety of reaction conditions but can be removed simultaneously under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1] This "orthogonality" is a cornerstone of modern synthetic chemistry.
Synthetic Workflow: From Protected Precursor to Active Inhibitor
The primary use of this compound is in the synthesis of S-alkyl-L-thiocitrullines, such as the potent and selective nNOS inhibitor, S-methyl-L-thiocitrulline (SMTC).[7] The overall synthetic pathway involves two key steps: S-alkylation followed by acidic deprotection.
Caption: Synthetic workflow for S-methyl-L-thiocitrulline.
Experimental Protocols: Synthesis and Deprotection
The following protocols provide a detailed, step-by-step methodology for the laboratory synthesis of S-methyl-L-thiocitrulline from this compound.
Protocol 1: S-methylation of this compound
This protocol describes the alkylation of the thiourea side chain.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, ~1.1 equivalents) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the thiourea, making the sulfur a more potent nucleophile for the subsequent alkylation step.
-
Alkylation: While maintaining the temperature at 0°C, add methyl iodide (CH₃I, ~1.2 equivalents) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the protected S-methyl-L-thiocitrulline intermediate.
Protocol 2: Acidic Deprotection of Boc and OtBu Groups
This protocol details the simultaneous removal of the N-terminal Boc and C-terminal OtBu protecting groups.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Causality Note: TFA is a strong acid that cleaves the acid-labile Boc and OtBu groups. The tert-butyl cations generated during this process are highly reactive and can cause unwanted side reactions, such as alkylation of the product. TIS and water act as "scavengers" to trap these reactive cations, improving the yield and purity of the final product.[6][8]
-
Deprotection Reaction: Dissolve the purified, protected S-methyl-L-thiocitrulline intermediate from Protocol 1 in the cleavage cocktail at room temperature. Stir for 2-3 hours.
-
Product Precipitation: After the reaction is complete (monitored by TLC or LC-MS), concentrate the TFA solution under reduced pressure. Add cold diethyl ether to the residue to precipitate the deprotected product as a salt.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid product with cold diethyl ether to remove residual scavengers and byproducts.
-
Purification and Lyophilization: The crude S-methyl-L-thiocitrulline can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The pure fractions are then pooled and lyophilized to yield the final product as a stable, fluffy white solid.
Mechanism of Action and Isoform Selectivity
The deprotected L-thiocitrulline derivatives are potent inhibitors of NOS enzymes. Their mechanism involves competing with the natural substrate, L-arginine, for the active site.
Competitive Inhibition at the Arginine Binding Site
NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[4] L-thiocitrulline and its S-alkyl derivatives are structural analogs of L-arginine and act as competitive inhibitors.[4]
Interestingly, the parent compound, L-thiocitrulline, exhibits a distinct inhibitory mechanism involving direct coordination of its thioureido sulfur to the heme iron at the enzyme's active site.[9] This interaction induces a change in the heme iron's spin state.[9] In contrast, S-alkyl-L-thiocitrullines, such as SMTC, inhibit the enzyme without this direct sulfur-heme interaction, acting as classical competitive inhibitors.[4]
Caption: Competitive inhibition of NOS by S-methyl-L-thiocitrulline.
Isoform Selectivity
A key advantage of S-alkyl-L-thiocitrullines is their potential for isoform selectivity. S-methylation, for instance, confers significant selectivity for nNOS over eNOS and iNOS. This selectivity is crucial for targeted research and therapeutic applications, as non-selective inhibition of eNOS can lead to undesirable cardiovascular side effects like hypertension.
| Inhibitor | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |
| S-methyl-L-thiocitrulline (SMTC) | ~1.2 | ~11 | ~34 | ~10-fold | ~28-fold |
| S-ethyl-L-thiocitrulline (SETC) | ~0.5 | ~24 | ~17 | ~50-fold | ~34-fold |
| Data compiled from Furfine, E. S., et al. (1994).[10] |
In Vitro and In Vivo Evaluation Protocols
Once synthesized, the inhibitory potential of compounds like SMTC must be rigorously evaluated.
Protocol 3: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol is designed to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a purified NOS isoform. It measures the accumulation of nitrite, a stable oxidation product of NO.[11]
-
Reagent Preparation:
-
Assay Buffer: HEPES buffer (e.g., 50 mM, pH 7.4) containing necessary cofactors: NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (BH₄).
-
Substrate Solution: L-arginine dissolved in assay buffer.
-
Enzyme Solution: Purified recombinant nNOS, eNOS, or iNOS diluted to the appropriate concentration in assay buffer.
-
Inhibitor Stock Solutions: Prepare a serial dilution of SMTC (or other test inhibitors) in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor solution at various concentrations (including a vehicle control).
-
Add the substrate solution (L-arginine).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction & Detect Nitrite:
-
Add Griess Reagent I (sulfanilamide in acid) to each well, followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine in acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development (a magenta azo dye).
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Calculate the IC₅₀ value from this curve using non-linear regression analysis.
Caption: Workflow for the in vitro Griess assay.
Protocol 4: In Vivo Evaluation in a Rodent Model
This protocol provides an example of how to assess the physiological effects of a NOS inhibitor in an animal model. SMTC has been shown to have pressor effects (increase blood pressure) due to the inhibition of NOS, particularly eNOS at higher doses.[4]
-
Animal Preparation: Use adult male Sprague-Dawley rats. Anesthetize the animals and cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Inhibitor Preparation: Dissolve S-methyl-L-thiocitrulline in sterile saline to the desired concentration.
-
Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure (MAP) and heart rate.
-
Administration: Administer the SMTC solution intravenously (i.v.) via the femoral vein cannula. A range of doses can be tested in different animal groups (e.g., 0.1, 1.0, 10 mg/kg). A vehicle control group (saline only) must be included.
-
Monitoring: Continuously record MAP and heart rate for a set period post-injection (e.g., 60 minutes).
-
Data Analysis: Calculate the change in MAP from baseline at each time point for each dose group. Compare the effects of different doses of the inhibitor to the vehicle control using appropriate statistical analysis (e.g., ANOVA).
Conclusion and Future Perspectives
This compound is a fundamentally important tool for researchers in the nitric oxide field. It provides a stable and versatile platform for the synthesis of a range of potent and selective NOS inhibitors. By understanding the principles of its use, from the rationale of chemical protection to the specifics of in vitro and in vivo testing, scientists can effectively create and validate powerful molecular probes. The continued development of novel L-thiocitrulline derivatives, enabled by precursors like this compound, will undoubtedly continue to illuminate the complex and critical roles of nitric oxide synthase in health and disease, paving the way for new therapeutic strategies.
References
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]
- Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of biological chemistry, 269(42), 26083–26091.
- Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(43), 26677–26683.
- Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of medicinal chemistry, 37(7), 885–887.
- Wang, Y., & Marsden, P. A. (2003). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of biomolecular screening, 8(1), 51–57.
- Ware, R. W., Jr, & King, S. B. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 10(24), 2779–2781.
- Zhang, J., Xu, M., Dence, C. S., Sherman, E. L., McCarthy, T. J., & Welch, M. J. (1997). Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 38(8), 1273–1278.
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. PubMed. Retrieved from [Link]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Retrieved from [Link]
-
Ware, R. W., Jr., & King, S. B. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. PubMed. Retrieved from [Link]
-
Zhang, J., et al. (1997). Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline. PubMed. Retrieved from [Link]
-
Furfine, E. S., et al. (1995). S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. PubMed. Retrieved from [Link]
-
Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation. PubMed Central. Retrieved from [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Retrieved from [Link]
-
Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats. PubMed Central. Retrieved from [Link]
-
Frey, C., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. PubMed. Retrieved from [Link]
-
Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. PubMed. Retrieved from [Link]
-
Nitric oxide inhibition strategies. PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis, in vivo evaluation and PET study of a carbon-11-labeled neuronal nitric oxide synthase (nNOS) inhibitor S-methyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Boc-L-thiocitrulline-OtBu: A Strategic Precursor for the Synthesis of Potent Nitric Oxide Synthase Inhibitors
Executive Summary: Nitric Oxide Synthase (NOS) enzymes are critical regulators of a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammation. Consequently, the development of potent and selective NOS inhibitors is a major focus of therapeutic research. L-thiocitrulline, a sulfur-containing analog of the NOS product L-citrulline, has emerged as a powerful inhibitor that directly interacts with the enzyme's heme cofactor. However, its chemical structure requires strategic manipulation to explore structure-activity relationships (SAR) and develop next-generation drug candidates. This technical guide provides an in-depth exploration of Boc-L-thiocitrulline-OtBu, a doubly protected derivative of L-thiocitrulline. We detail its strategic importance as a versatile precursor, providing comprehensive, field-proven protocols for its use in the synthesis of advanced NOS inhibitors and for the subsequent validation of their biochemical efficacy.
Section 1: The Central Role of Nitric Oxide Synthase (NOS) in Physiology and Pathology
Introduction to Nitric Oxide (NO) as a Signaling Molecule
Nitric oxide (NO) is a fundamental gaseous signaling molecule, indispensable for cardiovascular homeostasis and involved in a wide array of physiological processes, including neurotransmission and immune response.[1][2] Unlike classical signaling molecules that interact with specific cell surface receptors, the small, uncharged NO molecule readily diffuses across cell membranes to exert its effects on intracellular targets. The discovery of NO as a pivotal signaling agent fundamentally altered our understanding of vascular control and cellular communication.[1]
The NOS Enzyme Family: Structure and Function
NO is synthesized through the five-electron oxidation of L-arginine to L-citrulline, a reaction catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).[1][3] All NOS isoforms are functional homodimers, with each monomer containing a C-terminal reductase domain and an N-terminal oxygenase domain.[1] The reductase domain binds NADPH, FAD, and FMN, while the oxygenase domain contains a heme prosthetic group and binding sites for the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[1][4]
There are three primary isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-I): Primarily found in central and peripheral neurons, nNOS is involved in synaptic plasticity and the central regulation of blood pressure.[5] Its overactivity has been implicated in neurodegenerative pathologies.[5][6]
-
Endothelial NOS (eNOS or NOS-III): Expressed predominantly in endothelial cells, eNOS is a key regulator of vascular tone, blood pressure, and has vasoprotective effects.[5] Dysfunction or "uncoupling" of eNOS is a hallmark of many cardiovascular diseases.[1][5]
-
Inducible NOS (iNOS or NOS-II): Unlike the other isoforms, iNOS expression is induced in various cells, such as macrophages, in response to inflammatory stimuli like cytokines.[5] It generates large, cytotoxic amounts of NO as part of the immune response, but its sustained activity can contribute to chronic inflammatory diseases and septic shock.[2][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Nitric Oxide Synthase/Nitric Oxide Pathway in the Pathology of Vascular Dementia and Related Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Inhibition of Nitric Oxide Synthase (NOS) by L-Thiocitrulline and Its Derivatives: A Mechanistic and Methodological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Nitric Oxide and Its Synthesis
Nitric oxide (NO) is a gaseous signaling molecule of profound biological importance, involved in the regulation of the cardiovascular, nervous, and immune systems.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert the amino acid L-arginine into L-citrulline and NO.[3][4] In mammals, three distinct NOS isoforms execute this function:
-
Neuronal NOS (nNOS or NOS-I): Primarily found in neurons, it plays a key role in neurotransmission and synaptic plasticity.[3][5]
-
Endothelial NOS (eNOS or NOS-III): Expressed in the vascular endothelium, it is crucial for maintaining vascular tone and blood pressure regulation.[3][4]
-
Inducible NOS (iNOS or NOS-II): Its expression is induced in various cells, particularly macrophages, in response to inflammatory stimuli. iNOS produces large, sustained amounts of NO as a cytotoxic agent in immune defense.[3][6]
While essential for homeostasis, the overproduction of NO is a key pathological driver in numerous diseases. Excessive nNOS activity is implicated in neurodegenerative disorders, while iNOS overactivity contributes to inflammatory conditions and the dangerous hypotension of septic shock.[5][6][7] This dichotomy makes the selective inhibition of specific NOS isoforms a highly sought-after therapeutic strategy.[6] The development of such inhibitors hinges on a deep understanding of the enzyme's active site and the precise molecular interactions that govern substrate binding and catalysis.
This guide provides a detailed exploration of a pivotal class of NOS inhibitors: L-thiocitrulline and its derivatives. We will dissect their stereospecific mechanism of action, the structure-activity relationships that confer isoform selectivity, and the robust experimental protocols required for their characterization.
L-Thiocitrulline: A Stereospecific, Heme-Interacting Inhibitor
The journey into this class of inhibitors begins with L-thiocitrulline (γ-thioureido-L-norvaline), a potent and stereospecific inhibitor of all three NOS isoforms.[8][9] Its discovery was a significant step forward from the prototypic arginine-based inhibitors.
Mechanism of Action: A Tale of Two Interactions
Steady-state kinetic studies reveal that L-thiocitrulline's inhibition is competitive with the substrate, L-arginine.[8] This indicates that the inhibitor initially binds to the same active site as the natural substrate, a logical consequence of its structural similarity to L-arginine.
However, the truly distinguishing feature of L-thiocitrulline lies in its unique interaction with the enzyme's heme cofactor. Unlike L-arginine or inhibitors like Nω-methyl-L-arginine, the binding of L-thiocitrulline induces a "Type II" spectral shift in the heme iron.[8] This spectroscopic signature signifies a transition of the heme iron from a high-spin to a low-spin state, strongly suggesting that the thioureido sulfur of L-thiocitrulline directly coordinates with the heme iron as a sixth ligand.[8][9] This dual mode of action—competing for the arginine binding site while also directly ligating the catalytic heme iron—accounts for its potent inhibitory activity.
The Imperative of Stereospecificity
The "L" configuration of the amino acid backbone is critical. The inhibition by thiocitrulline is stereospecific, a recurring and essential theme in rational drug design that underscores the highly ordered architecture of the NOS active site.[8] This specificity ensures that the molecule is correctly oriented to engage with key residues and the heme cofactor for effective inhibition.
Caption: Dual inhibition mechanism of L-thiocitrulline in the NOS active site.
Tuning Potency and Selectivity: The Rise of S-Alkyl-L-Thiocitrulline Derivatives
While L-thiocitrulline is a powerful pan-NOS inhibitor, therapeutic applications often demand selectivity for a single isoform. This need drove the development of L-thiocitrulline derivatives, most notably the S-alkyl-L-thiocitrullines.
S-Methyl-L-Thiocitrulline (SMTC): A Paradigm of Potency and Selectivity
The synthesis of derivatives such as S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (SETC) marked a pivotal advancement.[10][11] These compounds were found to be among the most potent amino acid-based NOS inhibitors discovered.[11]
Crucially, S-alkylation alters the inhibitory mechanism. Spectral studies show that, unlike the parent compound, SMTC and its analogues do not cause a spin-state shift of the heme iron.[11] This indicates that the bulky S-alkyl group prevents the direct coordination of the sulfur atom with the heme. The inhibition is reversible and remains competitive with L-arginine, suggesting that their enhanced potency stems from optimized interactions within the substrate-binding pocket itself.[11]
This structural modification also unlocked the door to isoform selectivity. SMTC and SETC were identified as slow, tight-binding inhibitors that are significantly more potent against nNOS than eNOS or iNOS.[12][13] For instance, SMTC is approximately 10-fold more potent against human nNOS than eNOS, and SETC is about 50-fold more selective.[12] This selectivity is therapeutically vital, as it allows for the targeting of nNOS in neurological conditions while potentially sparing the critical cardiovascular functions of eNOS.[12][13]
Caption: Logic flow from L-thiocitrulline to the properties of SMTC.
Exploring the Binding Site with Other Derivatives
Further exploration of the structure-activity relationship (SAR) has been conducted by synthesizing other analogues, including heterocyclic variants.[14] While many of these compounds proved to be weak inhibitors, they provided invaluable information for refining computational models of the L-arginine binding site across the different NOS isoforms.[15][16] This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.
Quantitative Analysis: A Comparative Look at Inhibitor Potency
The efficacy and selectivity of NOS inhibitors are quantified by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). A lower value indicates higher potency. The data below, derived from kinetic studies on human NOS isoforms, clearly illustrates the superior potency and nNOS selectivity of the S-alkyl derivatives compared to the parent compound.
| Inhibitor | Target Isoform | Ki or Kd (nM) | Selectivity (eNOS Ki / nNOS Kd) | Reference |
| S-Methyl-L-Thiocitrulline (SMTC) | Human nNOS | 1.2 (Kd) | ~9.2x | [12][13] |
| Human eNOS | 11 (Ki) | [12][13] | ||
| Human iNOS | 34 (Ki) | [12][13] | ||
| S-Ethyl-L-Thiocitrulline (SETC) | Human nNOS | 0.5 (Kd) | ~48x | [12][13] |
| Human eNOS | 24 (Ki) | [12][13] | ||
| Human iNOS | 17 (Ki) | [12][13] |
Note: Kd values for nNOS were calculated from association (kon) and dissociation (koff) rate constants due to the slow, tight-binding nature of the inhibition.[12]
Methodologies for Characterizing L-Thiocitrulline-Based Inhibitors
Rigorous and reproducible experimental protocols are the bedrock of inhibitor characterization. The following sections provide detailed methodologies for both in vitro and in vivo evaluation.
Detailed Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol measures the accumulation of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, to determine NOS activity. The causality behind this choice is its robustness and adaptability to a 96-well plate format for screening.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of positive controls (uninhibited enzyme), negative controls (no enzyme or no substrate), and a vehicle control (e.g., DMSO) to account for any effects of the inhibitor's solvent.
Experimental Objective: To determine the IC50 value of a test compound (e.g., SMTC) against a specific purified NOS isoform.
Materials:
-
Purified, active nNOS, eNOS, or iNOS enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (CaM) and Calcium Chloride (CaCl₂) (Required for nNOS and eNOS activation)[17][18]
-
Test inhibitor (e.g., SMTC) dissolved in an appropriate solvent (e.g., DMSO)
-
Griess Reagent: Component A (Sulfanilamide in HCl) and Component B (N-(1-Naphthyl)ethylenediamine dihydrochloride in water)[7][17]
-
Sodium Nitrite (for standard curve)
-
96-well microplate and microplate reader (540 nm absorbance)
Step-by-Step Methodology:
-
Prepare Nitrite Standard Curve: Create a series of known sodium nitrite concentrations (e.g., 0-100 µM) in Assay Buffer. This is critical for converting absorbance readings into nitrite concentrations.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the test compound in Assay Buffer to cover a wide concentration range (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control.
-
Prepare Master Mix: In a single tube on ice, prepare a master mix containing Assay Buffer, L-arginine, NADPH, and, if assaying nNOS or eNOS, Calmodulin and CaCl₂. The use of a master mix ensures consistency across all wells.
-
Set Up the Reaction Plate:
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells of the 96-well plate.
-
Add the Master Mix to all wells.
-
-
Initiate the Reaction: Add the purified NOS enzyme to each well to start the reaction. The final reaction volume is typically 50-100 µL.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). This allows for sufficient product formation.
-
Stop the Reaction & Detect Nitrite:
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Use the standard curve to calculate the nitrite concentration in each well.
-
Normalize the data by setting the uninhibited control (vehicle) as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow: In Vivo Evaluation of NOS Inhibitors
After in vitro characterization, promising inhibitors must be tested in a living system to assess their physiological effects, bioavailability, and potential therapeutic utility. A common preclinical model involves monitoring blood pressure in rodents, as systemic NOS inhibition (particularly of eNOS) prevents NO-mediated vasodilation, leading to a pressor effect.[8][11]
Experimental Objective: To assess the in vivo efficacy of an L-thiocitrulline derivative by measuring its effect on mean arterial pressure (MAP).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Document: Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. (CHEMBL1132725) - ChEMBL [ebi.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
The Structure-Activity Relationship of L-Thiocitrulline Analogues: A Technical Guide for Nitric Oxide Synthase Inhibition
Introduction: The Critical Role of Nitric Oxide Synthase (NOS) in Physiology and Disease
Nitric oxide (NO) is a fundamental signaling molecule involved in a vast array of physiological processes, from neurotransmission and immune response to the regulation of vascular tone.[1] The production of this transient gaseous messenger is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). In mammals, three distinct NOS isoforms have been identified, each with a unique tissue distribution and regulatory mechanism:
-
Neuronal NOS (nNOS or NOS-I): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and central blood pressure regulation.[1] Its over-activation is implicated in neurodegenerative disorders.
-
Endothelial NOS (eNOS or NOS-III): Expressed in vascular endothelial cells, eNOS is vital for maintaining cardiovascular homeostasis by mediating vasodilation.[1]
-
Inducible NOS (iNOS or NOS-II): Unlike the other isoforms, iNOS expression is induced by cytokines and endotoxins in immune cells like macrophages. It generates large, cytotoxic quantities of NO as part of the immune response, but its dysregulation contributes to the pathophysiology of septic shock and chronic inflammatory diseases.[1]
All three isoforms catalyze the same five-electron oxidation of L-arginine to produce L-citrulline and NO, requiring cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1] Given the distinct and vital roles of each isoform, the development of isoform-selective NOS inhibitors is a paramount goal in drug discovery. Such compounds could offer targeted therapeutic intervention for conditions like stroke and septic shock, while minimizing cardiovascular side effects from unwanted eNOS inhibition.[2] This guide focuses on a pivotal class of NOS inhibitors: L-thiocitrulline and its analogues.
L-Thiocitrulline: A Paradigm Shift in NOS Inhibition
Historically, NOS inhibitor design focused on Nω-monosubstituted analogues of the natural substrate, L-arginine. However, the synthesis and characterization of L-thiocitrulline (γ-thioureido-L-norvaline) represented a significant breakthrough, as it was one of the first potent inhibitors based on the product, L-citrulline.[3][4] L-thiocitrulline is a potent, stereospecific inhibitor of all three NOS isoforms.[5] Its mechanism is distinct; the thioureido sulfur acts as a sixth ligand to the heme iron within the enzyme's active site, causing a high-spin to low-spin transition, which is not observed with substrate analogues like L-arginine.[5] This unique interaction provided a novel scaffold for designing a new generation of inhibitors.
Core Directive: Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of a NOS inhibitor is defined by both its potency and its selectivity for a specific isoform. The following analysis dissects how structural modifications to the L-thiocitrulline scaffold influence these two critical parameters. The central finding is that strategic S-alkylation of the isothiourea moiety dramatically enhances both potency and, crucially, selectivity for nNOS.
Quantitative Analysis of Key Analogues
The inhibitory activities of L-thiocitrulline and its S-alkylated derivatives against purified human NOS isoforms reveal a clear SAR trend. The data underscores the remarkable increase in nNOS affinity and selectivity achieved by adding small alkyl groups to the sulfur atom.
| Compound | Modification | nNOS | eNOS | iNOS | nNOS Selectivity vs eNOS | nNOS Selectivity vs iNOS |
| L-Thiocitrulline | Parent Compound | Potent (Ki ~4-20% of Kₘ for Arg)[5] | Potent[5] | Potent[5] | Non-selective | Non-selective |
| S-Methyl-L-thiocitrulline (SMTC) | S-methylation | K_d = 1.2 nM [6] | K_i = 11 nM[6] | K_i = 34 nM[6] | ~9-fold | ~28-fold |
| S-Ethyl-L-thiocitrulline (EtTC) | S-ethylation | K_d = 0.5 nM [6] | K_i = 24 nM[6] | K_i = 17 nM[6] | ~48-fold | ~34-fold |
Note: K_d (dissociation constant) for nNOS was determined from k_off/k_on rates, indicating slow, tight-binding inhibition.[6] K_i (inhibition constant) values are for human enzymes. Lower values indicate higher potency.
Key Mechanistic & Structural Insights
-
The Thiourea Moiety is Essential: The core thiourea group is the pharmacophore responsible for the fundamental inhibitory activity. L-thiocitrulline itself binds competitively with L-arginine.[5]
-
S-Alkylation Abolishes Heme Coordination and Boosts Potency: The primary driver for increased potency and selectivity is S-alkylation. Unlike the parent compound, spectral studies show that S-alkyl-L-thiocitrullines do not directly interact with the heme iron.[7] This altered binding mode is hypothesized to exploit subtle structural differences between the active sites of the NOS isoforms. The S-alkylation disables direct interaction with the heme iron, yet the compounds remain competitive with L-arginine.[7][8]
-
Alkyl Chain Length Fine-Tunes Selectivity:
-
Adding a methyl group (SMTC) results in a potent inhibitor with a nearly 10-fold selectivity for nNOS over eNOS and a 28-fold selectivity over iNOS.[6]
-
Extending this to an ethyl group (EtTC) further enhances potency for nNOS (K_d = 0.5 nM) and dramatically increases selectivity against eNOS to nearly 50-fold, while maintaining high selectivity against iNOS.[6] This suggests the active site of nNOS has a small hydrophobic pocket near the substrate binding site that can favorably accommodate these small alkyl groups, a feature less pronounced in eNOS and iNOS.
-
-
Modifications to the Amino Acid Backbone Are Poorly Tolerated:
-
Chain Extension (Homologues): L-homothiocitrulline, which has an additional methylene group in its amino acid backbone compared to L-thiocitrulline, is also a potent inhibitor, but SAR studies on related structures show that altering the chain length can be detrimental.[3][4] For instance, Nε-aminothiocarbonyl-L-lysine (a thiocitrulline homologue with one extra methylene group) is a potent inhibitor of nNOS and iNOS, but further extension to DL-N7-(1-Iminoethyl)homolysine results in a substantial loss of potency.[9]
-
Other Derivatizations: The synthesis of other new L-thiocitrulline derivatives has been explored, but these compounds generally demonstrated weak inhibitory activity against the NOS isoforms.[1] This indicates that the specific stereochemistry and length of the norvaline backbone of L-thiocitrulline are highly optimized for binding.
-
Experimental Workflows & Protocols
Synthesizing and evaluating novel inhibitors requires a systematic and validated approach. The following sections detail the causal logic and step-by-step protocols for key experiments in the development of L-thiocitrulline analogues.
Logical Workflow for Inhibitor Development
The discovery and optimization of NOS inhibitors follow a logical progression from chemical synthesis to biological validation. Each step is designed to answer a critical question about the compound's properties.
Caption: High-level workflow for the development of NOS inhibitors.
Protocol 1: Synthesis of L-Thiocitrulline Analogues
Causality: The synthesis of L-thiocitrulline and its S-alkylated analogues logically starts from a readily available chiral precursor, L-ornithine. This preserves the essential L-stereochemistry at the alpha-carbon, which is critical for recognition by the enzyme's active site. The key chemical transformation is the conversion of the terminal amino group of ornithine into a thiourea or an S-alkylisothiourea.
Step-by-Step Methodology (Representative)
-
Protection of L-Ornithine:
-
Rationale: To prevent unwanted side reactions at the α-amino and carboxyl groups during modification of the δ-amino group.
-
Procedure: Protect the α-amino group of L-ornithine with a Boc (tert-butyloxycarbonyl) group and the carboxyl group as a t-butyl ester. This yields N(alpha)-Boc-L-ornithine t-butyl ester.
-
-
Formation of the Thiourea Moiety:
-
Rationale: To introduce the key pharmacophore. This is the step where the core of L-thiocitrulline is created.
-
Procedure: React the protected L-ornithine with thiophosgene (CSCl₂) in the presence of a base (e.g., CaCO₃) in a biphasic system (e.g., CHCl₃/H₂O) to form an isothiocyanate. Subsequent treatment with ammonia (NH₃) in methanol converts the isothiocyanate to the desired thiourea.
-
-
S-Alkylation (for SMTC, EtTC, etc.):
-
Rationale: This is the key step for enhancing potency and selectivity. It modifies the thiourea into an isothiourea and attaches the alkyl group.
-
Procedure: Instead of treating with ammonia, react the intermediate from Step 2 with an alkylating agent, such as methyl iodide (Mel) for SMTC or ethyl iodide for EtTC, in a suitable solvent like acetonitrile.
-
-
Deprotection:
-
Rationale: To remove the protecting groups and yield the final, active amino acid analogue.
-
Procedure: Treat the protected compound with a strong acid, such as 4 N HCl in dioxane, to simultaneously cleave the Boc and t-butyl ester groups.
-
-
Purification and Verification:
-
Rationale: To ensure the final product is pure and its chemical structure is correct before biological testing.
-
Procedure: Purify the final product using techniques like ion-exchange chromatography. Verify the structure and purity (>99%) using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: NOS Inhibition Assay (Citrulline Conversion Assay)
Causality: This assay is considered a gold standard because it directly measures the enzymatic activity of NOS: the stoichiometric conversion of L-arginine to L-citrulline. By using radiolabeled [³H]L-arginine, the production of [³H]L-citrulline can be sensitively and accurately quantified. The protocol is designed to provide all necessary substrates and cofactors for the enzyme to function, and then to specifically separate the radiolabeled product from the radiolabeled substrate.
Step-by-Step Methodology (Self-Validating System)
-
Preparation of Reaction Mixture:
-
Rationale: To provide the enzyme with all necessary components for catalysis.
-
Procedure: In a reaction buffer (e.g., 50 mM HEPES, pH 7.4), combine the required cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Ca²⁺/Calmodulin (for nNOS/eNOS). Add a known concentration of [³H]L-arginine.
-
-
Reaction Setup (in microcentrifuge tubes):
-
Rationale: To test the effect of the inhibitor against appropriate controls, ensuring the observed effect is real and not an artifact.
-
Negative Control (Background): Reaction mixture + purified NOS enzyme + a known, potent NOS inhibitor (e.g., L-NAME). This determines the background signal in the absence of true enzyme activity.
-
Positive Control (100% Activity): Reaction mixture + purified NOS enzyme + vehicle (the solvent used to dissolve the test compound). This establishes the maximum enzymatic rate under the assay conditions.
-
Test Sample: Reaction mixture + purified NOS enzyme + desired concentration of the L-thiocitrulline analogue.
-
-
Initiation and Incubation:
-
Rationale: To start the enzymatic reaction and allow it to proceed for a defined period.
-
Procedure: Initiate the reaction by adding the purified NOS enzyme preparation (e.g., recombinant human nNOS, eNOS, or iNOS) to all tubes. Incubate at 37°C for a fixed time (e.g., 15-30 minutes). The time is chosen to be within the linear range of product formation.
-
-
Termination of Reaction:
-
Rationale: To stop the enzymatic activity at a precise moment to ensure accurate measurement.
-
Procedure: Add a stop buffer containing a strong cation-exchange resin (e.g., Dowex AG 50W-X8) in a low pH buffer (e.g., pH 5.5).
-
-
Separation of Substrate and Product:
-
Rationale: This is the critical separation step. The resin's properties are exploited to differentiate between the substrate and product.
-
Mechanism: At the acidic pH of the stop buffer, the unreacted [³H]L-arginine (a cationic amino acid) binds tightly to the cation-exchange resin. The product, [³H]L-citrulline (a neutral amino acid), does not bind and remains in the supernatant.
-
-
Quantification:
-
Rationale: To measure the amount of product formed.
-
Procedure: Centrifuge the tubes to pellet the resin. Transfer a known volume of the supernatant to a scintillation vial. Add scintillation fluid and quantify the amount of [³H]L-citrulline using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: To calculate the inhibitory potency of the test compound.
-
Procedure: Subtract the counts from the negative control from all other readings. Calculate the percentage of inhibition for each concentration of the test analogue relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Further kinetic experiments can be performed to determine the inhibition constant (K_i).
-
Signaling Pathway Context: How Inhibitors Intervene
L-thiocitrulline analogues exert their effect by blocking a central hub in cellular signaling. The diagram below illustrates the canonical NO signaling pathway and the precise point of intervention.
Caption: The Nitric Oxide signaling pathway and the point of inhibition.
Therapeutic Implications and Future Directions
The development of potent and selective nNOS inhibitors like S-methyl-L-thiocitrulline (SMTC) holds significant therapeutic promise. SMTC has been used in human clinical studies to probe the function of nNOS, demonstrating that it can cross the blood-brain barrier and affect cerebral blood flow. This validates the potential of such compounds for treating neurological conditions where nNOS overactivity is implicated, such as stroke, migraine, and neurodegenerative diseases. Furthermore, the ability of these compounds to act as potent pressor agents suggests their utility in treating the severe hypotension associated with septic shock, a condition driven by massive NO overproduction by iNOS.[5]
The future of this field lies in refining isoform selectivity even further. While SMTC and EtTC show promising selectivity for nNOS over eNOS, developing inhibitors with high selectivity for iNOS over both constitutive isoforms remains a key challenge. The detailed structural and mechanistic insights gained from studying L-thiocitrulline and its analogues provide a robust foundation for the rational design of the next generation of NOS inhibitors, paving the way for targeted therapies with improved efficacy and safety profiles.
References
-
Title: Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of L-Thiocitrulline, L-Homothiocitrulline, and S-Methyl-L-thiocitrulline: A New Class of Potent Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (via Google Search result) URL: [Link]
-
Title: Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors Source: PubMed URL: [Link]
-
Title: Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline Source: PubMed URL: [Link]
-
Title: Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta) Source: PubMed URL: [Link]
-
Title: Time-dependence and preliminary SAR studies in inhibition of nitric oxide synthase isoforms by homologues of thiocitrulline Source: PubMed URL: [Link]
-
Title: L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase Source: PubMed URL: [Link]
-
Title: Nitric Oxide Synthase and Structure-Based Inhibitor Design Source: PMC - PubMed Central URL: [Link]
-
Title: Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges Source: Hindawi URL: [Link]
-
Title: Nitric oxide signaling pathway. Figure shows different steps in the NO... Source: ResearchGate URL: [Link]
-
Title: Nitric oxide signaling Source: CUSABIO URL: [Link]
-
Title: Schematic representation of Nitric oxide signaling mechanism. Primary... Source: ResearchGate URL: [Link]
-
Title: S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo Source: ResearchGate URL: [Link]
-
Title: L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases Source: PubMed URL: [Link]
-
Title: Measurement of the nitric oxide synthase activity using the citrulline assay Source: PubMed URL: [Link]
-
Title: The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans Source: PMC - PubMed Central URL: [Link]
-
Title: Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase Source: PubMed URL: [Link]
Sources
- 1. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo synthesis of arginine and ornithine from citrulline in human colon carcinoma cells: metabolic fate of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine | MDPI [mdpi.com]
- 6. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
Methodological & Application
Application Note & Protocol: In Vivo Inhibition of Nitric Oxide Synthase Using Boc-L-thiocitrulline-OtBu
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Nitric Oxide Synthase (NOS) and the Need for Selective Inhibition
Nitric oxide (NO) is a fundamental signaling molecule with a vast array of physiological functions, from regulating blood pressure to neurotransmission and immune responses.[1][2] It is synthesized from L-arginine by a family of three distinct nitric oxide synthase (NOS) isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, it plays a key role in synaptic plasticity and neurovascular coupling.[1][3] Dysregulation of nNOS is implicated in various neurological disorders.[1][2]
-
Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, its NO production is vital for maintaining cardiovascular homeostasis and vasodilation.[1]
-
Inducible NOS (iNOS or NOS2): Typically expressed in immune cells following stimulation by cytokines, it produces large amounts of NO as part of the inflammatory response to pathogens.[1][4]
The high degree of homology in the active sites of these isoforms presents a significant challenge for drug development, where isoform-selective inhibition is often desired to achieve therapeutic effects while minimizing off-target side effects.[1][5] For instance, inhibiting eNOS while targeting pathological nNOS activity could lead to undesirable cardiovascular events like hypertension.[1]
This guide focuses on Boc-L-thiocitrulline-OtBu , a protected form of L-thiocitrulline, a potent NOS inhibitor. L-thiocitrulline and its derivatives are known to be powerful, stereospecific inhibitors of NOS isoforms.[6][7][8] The tert-butyloxycarbonyl (Boc) and tert-butyl ester (OtBu) protecting groups enhance the compound's stability and solubility, making it a valuable tool for in vivo research.[9][10][]
Mechanism of Action: Competitive Inhibition at the L-Arginine Binding Site
This compound, after metabolic removal of its protecting groups to yield L-thiocitrulline, acts as a potent inhibitor of NOS. Its mechanism is primarily based on its structural similarity to the natural substrate, L-arginine.
L-thiocitrulline functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of L-arginine to L-citrulline and NO.[2][6][7] Unlike the substrate, the thioureido group of L-thiocitrulline can interact with the heme iron cofactor within the enzyme's active site, contributing to its potent inhibitory activity.[7] Derivatives like S-methyl-L-thiocitrulline have shown remarkable selectivity for nNOS over other isoforms, making them highly valuable for neurological research.[3][12]
Caption: Competitive inhibition of NOS by L-thiocitrulline.
Properties of this compound
Understanding the chemical properties of the inhibitor is crucial for proper handling, formulation, and administration.
| Property | Value | Source |
| CAS Number | 133565-49-8 | [SCBT[13]](), [Next Peptide[14]]([Link]) |
| Molecular Formula | C₁₅H₂₉N₃O₄S | [SCBT[13]]() |
| Molecular Weight | 347.47 g/mol | [SCBT[13]]() |
| Appearance | White to off-white solid | [CymitQuimica[10]]() (for related compound) |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | [CymitQuimica[10]]() (for related compound) |
| Storage | Store at -20°C for long-term stability | General recommendation for protected amino acids |
Pre-clinical In Vivo Experimental Design
A robust experimental design is the cornerstone of trustworthy and reproducible results. This involves careful consideration of the animal model, dosing strategy, and appropriate controls.
Animal Model Selection
The choice of animal model (e.g., mice, rats) should be dictated by the research question. For studies on neuropathic pain or neurodegenerative diseases, specific transgenic or surgical models (e.g., spinal nerve ligation) may be required.[15] For cardiovascular studies, models of hypertension or endotoxemia are common.[6][7]
Formulation and Administration
Critical First Step: Solubility Testing Before any in vivo administration, the solubility of this compound in the intended vehicle must be confirmed.
-
Vehicle Selection: A common starting point for small molecules is a co-solvent system. A vehicle consisting of DMSO, PEG300, Tween 80, and sterile saline is often effective. A suggested starting formulation could be 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder sterile saline.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the compound.
-
In a sterile tube, dissolve the powder in the DMSO component first.
-
Sequentially add the PEG300 and Tween 80, ensuring the solution is homogenous after each addition.
-
Finally, add the sterile saline to reach the final desired concentration. The solution should be clear and free of precipitates.
-
Route of Administration: The route (e.g., intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral gavage) will depend on the desired pharmacokinetic profile. IV administration provides immediate bioavailability, while IP and SC offer a more sustained release.
Dosing and Controls
-
Dose-Response Studies: It is essential to perform a dose-response study to determine the optimal dose that provides effective target inhibition without causing overt toxicity.
-
Vehicle Control: A group of animals must receive the vehicle solution without the inhibitor. This control is crucial to ensure that the observed effects are due to the inhibitor and not the vehicle itself.
-
Positive Control (Optional): In some experimental paradigms, using a well-characterized, non-selective NOS inhibitor like L-NAME (Nω-Nitro-L-arginine methyl ester) can serve as a positive control for NOS inhibition.
Experimental Protocols
The following protocols provide a general framework. Specific parameters should be optimized for each experimental setup and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: General Workflow for Acute In Vivo NOS Inhibition
This workflow outlines the key steps for evaluating the acute effects of this compound in a rodent model.
Caption: General workflow for in vivo evaluation of a NOS inhibitor.
Protocol 2: Assessment of Target Engagement via Griess Assay
To validate that the inhibitor is working as intended, it's crucial to measure NOS activity. The Griess assay is a simple and common colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[15][16] To measure total NO production, nitrate (NO₃⁻) must first be converted to nitrite using a nitrate reductase.[16][17]
Materials:
-
Biological samples (e.g., plasma, tissue homogenates)
-
Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[16]
-
Nitrate Reductase (if measuring total nitrate + nitrite)[16][18]
-
Sodium nitrite standard solution[15]
-
96-well microplate[15]
-
Microplate reader (absorbance at 540-570 nm)[1]
Procedure:
-
Sample Preparation:
-
Collect plasma or tissue samples from vehicle- and inhibitor-treated animals.
-
For plasma/serum, deproteinize the samples using a spin filter, as proteins can interfere with the assay.[17]
-
For tissues, homogenize in an appropriate buffer and centrifuge to clear the lysate.
-
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard (e.g., 0-100 µM).[15]
-
Nitrate Reduction (Optional but Recommended):
-
Griess Reaction:
-
Measurement & Analysis:
-
Measure the absorbance at ~540 nm using a microplate reader.[15]
-
Subtract the blank reading, plot the standard curve, and calculate the nitrite concentration in your samples.
-
A significant reduction in nitrite/nitrate levels in the inhibitor-treated group compared to the vehicle control indicates successful in vivo NOS inhibition.[1]
-
Data Interpretation & Troubleshooting
-
Efficacy vs. Side Effects: A successful inhibitor will show a clear reduction in NOS activity (or a downstream physiological effect) at doses that do not cause significant distress or off-target effects in the animals. For example, potent NOS inhibitors are known to cause a strong increase in blood pressure (pressor activity).[6][7]
-
No Effect Observed:
-
Pharmacokinetics: The compound may be metabolized too quickly or have poor bioavailability. Consider a different route of administration or formulation.
-
Dose: The administered dose may be too low. Refer to the literature for doses of similar compounds and perform a thorough dose-response study.
-
Assay Sensitivity: Ensure your target engagement assay (e.g., Griess) is sensitive enough to detect changes in NOS activity.
-
-
High Variability:
-
Technique: Ensure consistent administration technique and sample handling.
-
Biological Variation: Increase the number of animals per group (n-size) to increase statistical power.
-
Conclusion
This compound is a valuable chemical tool for the in vivo investigation of nitric oxide synthase. Its utility stems from the potent and often selective inhibitory profile of its active form, L-thiocitrulline, and its derivatives.[12][19][20] By following a carefully designed experimental plan that includes robust controls, proper formulation, and validated methods for assessing target engagement, researchers can confidently probe the complex roles of NOS isoforms in health and disease.
References
- BenchChem. (n.d.). Application Notes and Protocols for NOS-IN-1 in In Vivo Experiments.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Use of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
- Bowdish Lab, McMaster University. (2015). Griess Assay for Nitrite Determination.
- Protocol Online. (2019). Protocol Griess Test.
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
- Vergauwen, L., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI.
- Dojindo Molecular Technologies. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit.
- Panda, K., et al. (2012). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC.
- Garvey, E. P., et al. (1999). Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS). Bioorganic & Medicinal Chemistry.
- Chem-Impex. (n.d.). Boc-L-citrulline.
- Wert, S. E., et al. (2005). Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. The Journal of Immunology.
- Furfine, E. S., et al. (1995). S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. Journal of Biological Chemistry.
- CymitQuimica. (n.d.). CAS 45234-13-7: N(alpha)-boc-L-citrulline.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology.
- Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry.
- Morris, G., et al. (2020). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Stroke.
- Furfine, E. S., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Journal of Biological Chemistry.
- Chamchoy, K., et al. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo.
- Santa Cruz Biotechnology. (n.d.). Boc-L-thiocitrulline t-butyl ester.
- Next Peptide. (n.d.). 133565-49-8 | this compound.
- Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS 45234-13-7: N(alpha)-boc-L-citrulline | CymitQuimica [cymitquimica.com]
- 12. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 133565-49-8 | this compound | Next Peptide [nextpeptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bowdish.ca [bowdish.ca]
- 17. mdpi.com [mdpi.com]
- 18. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 19. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine L-thiocitrulline Derivative Efficacy
Introduction: The Therapeutic Potential of L-thiocitrulline Derivatives as Nitric Oxide Synthase Inhibitors
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Of the three main isoforms, the inducible nitric oxide synthase (iNOS or NOS2) is of particular interest in drug development. Under inflammatory conditions, iNOS expression is dramatically upregulated in cells like macrophages, leading to a high and sustained output of NO that can contribute to tissue damage in chronic inflammatory diseases, sepsis, and some cancers.[1][2]
L-thiocitrulline and its derivatives have emerged as a potent class of nitric oxide synthase inhibitors.[3][4] These compounds act as substrate analogs, competitively inhibiting the binding of L-arginine to the active site of NOS enzymes.[4] The development and validation of novel L-thiocitrulline derivatives necessitate robust and reliable in vitro models to assess their efficacy, selectivity, and potential cytotoxicity. This guide provides a comprehensive suite of cell-based assays to characterize the inhibitory potential of L-thiocitrulline derivatives on iNOS, evaluate their impact on cell viability, and quantify their downstream anti-inflammatory effects.
Experimental Workflow: A Multi-Faceted Approach to Efficacy Testing
A systematic evaluation of L-thiocitrulline derivatives involves a tiered approach. We begin by assessing the primary efficacy of the compounds in inhibiting NO production. Subsequently, it is crucial to determine if the observed inhibition is due to specific enzyme targeting or a general cytotoxic effect. Finally, we investigate the downstream consequences of NOS inhibition on the inflammatory cascade, such as the production of pro-inflammatory cytokines.
Figure 1: Overall experimental workflow for evaluating L-thiocitrulline derivative efficacy.
Protocol 1: Quantification of Nitric Oxide Production Using the Griess Assay
The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[5]
Rationale
This assay serves as the primary screen to determine the dose-dependent inhibitory effect of L-thiocitrulline derivatives on iNOS activity. Murine macrophage cell lines, such as RAW 264.7 or J774A.1, are ideal for this purpose as they do not express iNOS constitutively but can be stimulated to produce high levels of NO upon exposure to lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[5][6][7]
Materials
-
RAW 264.7 or J774A.1 cells (ATCC)
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
LPS from E. coli O111:B4 (Sigma-Aldrich)
-
Recombinant murine IFN-γ (R&D Systems)
-
L-thiocitrulline derivatives
-
Griess Reagent System (Promega or prepare fresh: 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well flat-bottom tissue culture plates
Step-by-Step Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the L-thiocitrulline derivatives in complete growth medium. Remove the old medium from the cells and add 50 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
iNOS Induction: Prepare a stimulation cocktail of LPS (1 µg/mL) and IFN-γ (10 U/mL) in complete growth medium.[8] Add 50 µL of this cocktail to each well (final concentrations: 0.5 µg/mL LPS and 5 U/mL IFN-γ), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a nitrite standard curve ranging from 0 to 100 µM using sodium nitrite in complete growth medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis and Interpretation
-
Calculate the nitrite concentration in each sample by interpolating from the linear regression of the sodium nitrite standard curve.
-
Normalize the nitrite production in the treated wells to the LPS/IFN-γ stimulated control.
-
Plot the percentage of inhibition against the log concentration of the L-thiocitrulline derivative.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.[9][10] A lower IC₅₀ value indicates a more potent inhibitor.
Protocol 2: Assessing Cell Viability and Cytotoxicity
It is imperative to distinguish between specific iNOS inhibition and general cytotoxicity. A compound that kills the cells will also result in reduced NO production, leading to a false-positive result in the Griess assay. Therefore, we employ two distinct assays to assess cell health: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5] The amount of formazan is proportional to the number of metabolically active cells.
-
Seed and treat the cells with the L-thiocitrulline derivatives for 24 hours as described in Protocol 1, including a "cells only" control and a "lysis" control (e.g., 1% Triton X-100).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm.
LDH Cytotoxicity Assay
The lactate dehydrogenase (LDH) assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11]
-
Seed and treat the cells with the L-thiocitrulline derivatives for 24 hours as described in Protocol 1.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended, e.g., from Promega or Thermo Fisher Scientific).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
Data Analysis for Cytotoxicity Assays
-
Calculate the percentage of viability (MTT assay) or cytotoxicity (LDH assay) relative to the vehicle-treated control.
-
A compound is generally considered non-toxic if cell viability remains above 80% at concentrations that show significant iNOS inhibition.
| Assay | Principle | Endpoint | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (570 nm) | Decrease indicates reduced metabolic activity/viability. |
| LDH | Release of cytosolic enzyme | Colorimetric (490 nm) | Increase indicates loss of membrane integrity/cytotoxicity. |
Table 1: Summary of cytotoxicity assays.
Protocol 3: Western Blot Analysis of iNOS Protein Expression
To confirm that the reduction in NO production is due to the inhibition of iNOS and not a downstream effect, it is useful to assess the expression level of the iNOS protein. Western blotting allows for the semi-quantitative detection of iNOS protein in cell lysates.
Rationale
This assay helps to elucidate the mechanism of action of the L-thiocitrulline derivatives. While these compounds are expected to be competitive inhibitors of the enzyme's activity, some compounds may also affect the signaling pathways leading to iNOS expression.[12][13][14]
Figure 2: Workflow for Western Blot analysis of iNOS expression.
Step-by-Step Procedure
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with L-thiocitrulline derivatives and LPS/IFN-γ as described in Protocol 1.
-
Protein Extraction: After 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against iNOS (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
Data Analysis
-
Perform densitometric analysis of the protein bands using software like ImageJ.
-
Normalize the iNOS band intensity to the corresponding loading control band intensity.
-
Compare the normalized iNOS expression in the treated groups to the stimulated control.
Protocol 4: Quantification of TNF-α Production by ELISA
Inhibition of iNOS can have downstream effects on the inflammatory response. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine produced by macrophages upon LPS stimulation.[15][16][17] Measuring TNF-α levels provides insight into the broader anti-inflammatory potential of the L-thiocitrulline derivatives.
Rationale
There is a complex interplay between NO and TNF-α. NO can, in some contexts, regulate the production of TNF-α.[18] Therefore, assessing TNF-α levels helps to understand the functional consequences of iNOS inhibition by the test compounds. An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying TNF-α in cell culture supernatants.[16][17][19][20]
Step-by-Step Procedure
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay (Protocol 1).
-
ELISA: Perform the ELISA according to the manufacturer's instructions for a commercially available murine TNF-α ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or STEMCELL Technologies).[16][19][20] The general steps involve:
-
Adding standards and samples to a plate pre-coated with a capture antibody.
-
Incubating to allow TNF-α to bind.
-
Washing and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
Data Analysis
-
Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.
-
Calculate the concentration of TNF-α in the samples from the standard curve.
-
Compare the TNF-α levels in the compound-treated groups to the stimulated control.
| Parameter | Expected Outcome for an Effective L-thiocitrulline Derivative |
| NO Production (IC₅₀) | Low micromolar or nanomolar range |
| Cell Viability (MTT) | >80% at effective concentrations |
| Cytotoxicity (LDH) | Minimal increase compared to control |
| iNOS Protein Expression | No significant change (for competitive inhibitors) |
| TNF-α Production | Potential reduction, indicating broader anti-inflammatory effects |
Table 2: Expected outcomes for a promising L-thiocitrulline derivative.
Conclusion
The suite of assays described in this application note provides a robust framework for the preclinical evaluation of L-thiocitrulline derivatives as iNOS inhibitors. By systematically assessing their primary efficacy, cytotoxicity, and downstream effects on inflammatory mediators, researchers can confidently identify lead candidates for further development. The integration of these validated protocols ensures a comprehensive understanding of the compound's cellular mechanism of action and its potential as a therapeutic agent for inflammatory diseases.
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]
-
Chan, E. D., & Riches, D. W. (2001). IFN-γ + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38 mapk in a mouse macrophage cell line. American Journal of Physiology-Cell Physiology, 280(3), C441-C450. [Link]
-
Wong, C. K., Ho, A. W., Lam, C. W., & Ko, F. W. (2012). Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages. PLoS ONE, 7(6), e37788. [Link]
-
Lu, Y. C., Yeh, W. C., & Ohashi, P. S. (2008). LPS/TLR4 signal transduction pathway. Cytokine, 42(2), 145-151. [Link]
-
Pautz, A., Art, J., Hahn, S., Gran, S., & Kleinert, H. (2010). Regulation of the expression of inducible nitric oxide synthase. Nitric Oxide, 23(2), 75-93. [Link]
-
CLYTE Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Hayashi, S., Kurdowska, A., & Nakae, H. (1999). Inhibition of nitric oxide synthase induction by 15-deoxyspergualin in a cultured macrophage cell line, J774A.1 activated with IFN-gamma and LPS. The Journal of Antibiotics, 52(3), 297-304. [Link]
-
Amin, A. R., Attur, M., & Abramson, S. B. (1999). A novel mechanism of action of tetracyclines: effects on nitric oxide synthases. Proceedings of the National Academy of Sciences, 96(25), 14595-14600. [Link]
-
Lin, Y. L., & Lin, J. K. (1997). Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS. FEBS letters, 409(3), 385-389. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
Attur, M. G., Patel, I. R., Patel, R. N., Abramson, S. B., & Amin, A. R. (1999). Tetracycline up-regulates COX-2 expression and prostaglandin E2 production independent of its effect on nitric oxide. The Journal of Immunology, 162(6), 3160-3167. [Link]
-
Raso, G. M., Meli, R., Di Carlo, G., Pacilio, M., & Di Carlo, R. (2001). Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1. Life sciences, 68(8), 921-931. [Link]
-
Lee, S. H., Kim, J. Y., & Kim, H. (2015). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 20(8), 14346-14359. [Link]
-
Sena, C. M., Pereira, A. M., & Seiça, R. (2013). TNF-α reduces the production of NO through the inhibition of the enzyme activities of ASS and eNOS. Endothelium, 20(2), 76-84. [Link]
-
Chiou, W. F., Lin, J. J., & Chen, C. F. (2001). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British journal of pharmacology, 134(2), 327-336. [Link]
-
Tung, Y. T., Chen, H. L., & Tsai, H. C. (2018). Inhibition of LPS-induced iNOS expression in RAW 264.7 cells by compounds 5 and 16. Molecules, 23(10), 2538. [Link]
-
Xia, C., Meng, Q., Liu, C., & Li, J. (2018). Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. American Journal of Physiology-Cell Physiology, 315(1), C131-C141. [Link]
-
Wikipedia. (2023). IC50. [Link]
-
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Dahl, G., & Akerud, T. (2013). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Sridevi, G., Sahu, C., & Singh, S. K. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of pharmacological and toxicological methods, 62(3), 269-277. [Link]
-
An, F., & Li, Z. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 963198. [Link]
-
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]
-
Chandrashekar, K., Zeeshan, M., & Farhath, K. (2017). Effect of nitric oxide synthase (NOS) inhibitors (1400 W, L-NIL, and L-NMMA) on LDH release by J774A.1 macrophages. ResearchGate. [Link]
-
Kasai, K., & Hattori, Y. (1996). Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma). Journal of pharmacological and toxicological methods, 35(4), 209-215. [Link]
-
Siddiqui, R. A., Shaikh, S. R., & Kovacs, R. J. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Lipids, 45(4), 337-345. [Link]
-
Kim, H. J., Lee, J. Y., & You, Y. O. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(4), 433-439. [Link]
-
Shaughnessy, R. F., & Ornstein, D. L. (2009). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Methods in molecular biology (Clifton, N.J.), 521, 107-118. [Link]
-
Griscavage, J. M., Rogers, N. E., & Sherman, M. P. (1993). Feedback inhibition of nitric oxide synthase activity by nitric oxide. The Journal of Immunology, 151(11), 6329-6337. [Link]
-
Kálai, T., Balog, M., & Kuppusamy, P. (2012). TNF alpha-mediated NO production enhances MnSOD nitration and mitochondrial dysfunction in primary neurons: An insight into the role of glial cells. Neurochemistry international, 61(8), 1334-1342. [Link]
-
Hauschildt, S., Scheipers, P., & Bessler, W. G. (1993). Induction of nitric oxide synthase in L929 cells by tumour-necrosis factor alpha is prevented by inhibitors of poly(ADP-ribose) polymerase. Biochemical Journal, 292(Pt 1), 241–244. [Link]
-
Mateusz, K., & Iwona, W. (2021). Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. International Journal of Molecular Sciences, 22(11), 5994. [Link]
-
ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages? [Link]
-
Ware, R. W., & King, S. B. (1996). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters, 6(14), 1647-1652. [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
Griffith, O. W., & Stuehr, D. J. (1995). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. The Journal of biological chemistry, 270(29), 17351-17356. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma): possible heterogeneity of iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages | PLOS One [journals.plos.org]
- 16. stemcell.com [stemcell.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. TNF alpha-mediated NO production enhances MnSOD nitration and mitochondrial dysfunction in primary neurons: An insight into the role of glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. mpbio.com [mpbio.com]
Application Notes and Protocols: Boc-L-thiocitrulline-OtBu as a Key Intermediate for the Synthesis of Neuronal Nitric Oxide Synthase Inhibitors in Neuroscience Research
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The Strategic Role of Boc-L-thiocitrulline-OtBu in Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, implicated in a vast array of physiological and pathological processes, including synaptic plasticity, neurovascular coupling, and neuroinflammation.[1][2] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[2] Dysregulation of nNOS activity, in particular, has been linked to a variety of neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and schizophrenia, making it a prime therapeutic target.[3]
The development of selective nNOS inhibitors is therefore of paramount importance for both basic research and clinical applications. L-thiocitrulline has been identified as a potent inhibitor of NOS isoforms.[4] Further medicinal chemistry efforts have revealed that S-alkylation of L-thiocitrulline, yielding compounds such as S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (Et-TC), dramatically increases both the potency and selectivity for nNOS over eNOS and iNOS.[5]
This guide focuses on This compound , a critical synthetic intermediate in the preparation of these highly selective nNOS inhibitors.[6] The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups on the alpha-amino and carboxyl moieties, respectively, enhance the stability and facilitate the chemical manipulation of the L-thiocitrulline backbone. This document will provide a detailed overview of the rationale behind using this compound, a protocol for its conversion to the potent nNOS inhibitor S-methyl-L-thiocitrulline, and subsequent application protocols for the use of SMTC in neuroscience research.
Mechanism of Action: From a Protected Precursor to a Potent Inhibitor
This compound itself is not an active inhibitor of nitric oxide synthase. Its utility lies in its role as a stable, protected precursor for the synthesis of active inhibitors. The Boc and OtBu groups are labile under acidic conditions, allowing for their removal to unmask the reactive amino and carboxyl groups of L-thiocitrulline.
The inhibitory activity of L-thiocitrulline and its derivatives stems from their ability to compete with the natural substrate, L-arginine, for binding to the active site of NOS.[4][5] L-thiocitrulline's thioureido group interacts with the heme iron within the enzyme's active site, leading to potent inhibition.[4] S-alkylation of the thioureido group, as in SMTC, further enhances the binding affinity and confers selectivity for the nNOS isoform.[5]
The synthetic workflow from this compound to a selective nNOS inhibitor is a key process for researchers aiming to investigate the role of nNOS in various neurological contexts.
Experimental Protocols
Protocol 1: Synthesis of S-methyl-L-thiocitrulline (SMTC) from this compound
This protocol outlines the deprotection of this compound followed by S-methylation to yield S-methyl-L-thiocitrulline.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
Stir plate and stir bars
-
Round-bottom flasks
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
Lyophilizer
Step-by-Step Methodology:
-
Deprotection of this compound: a. Dissolve this compound in a minimal amount of DCM in a round-bottom flask. b. To this solution, add an excess of TFA (e.g., a 1:1 v/v mixture of DCM:TFA). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is L-thiocitrulline.
-
S-methylation of L-thiocitrulline: a. Dissolve the crude L-thiocitrulline in a solution of aqueous methanol. b. Adjust the pH of the solution to ~9-10 with a solution of NaOH. c. Add a slight excess of methyl iodide to the basic solution. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction for the formation of S-methyl-L-thiocitrulline using TLC or LC-MS.
-
Purification and Isolation: a. Neutralize the reaction mixture with a dilute acid (e.g., HCl). b. Concentrate the solution under reduced pressure. c. Purify the crude S-methyl-L-thiocitrulline by reverse-phase HPLC. d. Lyophilize the pure fractions to obtain S-methyl-L-thiocitrulline as a white solid.
Expected Outcome:
This synthesis should yield S-methyl-L-thiocitrulline with high purity, which can be confirmed by NMR and mass spectrometry.
Protocol 2: In Vitro Characterization of nNOS Inhibition in Neuronal Cell Lysates
This protocol describes the use of the synthesized SMTC to determine its inhibitory potency on nNOS in a cell-based assay.
Materials:
-
Neuronal cell line expressing nNOS (e.g., SH-SY5Y, primary cortical neurons)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Synthesized S-methyl-L-thiocitrulline (SMTC)
-
L-[³H]arginine
-
NADPH
-
Calcium chloride (CaCl₂)
-
Calmodulin
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation vials and scintillation fluid
-
Spectrophotometer for protein quantification (e.g., BCA assay)
Step-by-Step Methodology:
-
Preparation of Neuronal Cell Lysates: a. Culture neuronal cells to confluency. b. Lyse the cells using a suitable lysis buffer and collect the supernatant containing the cytosolic nNOS. c. Determine the protein concentration of the lysate.
-
nNOS Activity Assay: a. Prepare a reaction mixture containing the cell lysate, NADPH, CaCl₂, and calmodulin. b. Add varying concentrations of SMTC to the reaction mixture and pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding L-[³H]arginine. d. Incubate for 30 minutes at 37°C. e. Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. This resin binds unreacted L-[³H]arginine. f. Centrifuge the samples and collect the supernatant containing the L-[³H]citrulline product. g. Add the supernatant to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the amount of L-[³H]citrulline formed in each reaction. b. Plot the nNOS activity as a function of the SMTC concentration. c. Determine the IC₅₀ value of SMTC for nNOS inhibition.
Data Presentation:
| SMTC Concentration (nM) | nNOS Activity (% of Control) |
| 0 | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 5 |
Protocol 3: Investigation of the Role of nNOS in Synaptic Plasticity in Hippocampal Slices
This protocol details the application of SMTC to study the involvement of nNOS in long-term potentiation (LTP), a cellular correlate of learning and memory.
Materials:
-
Adult rat or mouse
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection microscope and tools
-
Vibratome
-
Slice chamber for electrophysiology
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
S-methyl-L-thiocitrulline (SMTC)
Step-by-Step Methodology:
-
Preparation of Hippocampal Slices: a. Anesthetize and decapitate the animal. b. Rapidly dissect the brain and place it in ice-cold aCSF. c. Prepare 400 µm thick transverse hippocampal slices using a vibratome. d. Allow the slices to recover in aCSF for at least 1 hour.
-
Electrophysiological Recording: a. Transfer a slice to the recording chamber and perfuse with aCSF. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. c. Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes. d. Apply SMTC (e.g., 1 µM) to the perfusion medium and continue recording for another 20 minutes. e. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second). f. Record fEPSPs for at least 60 minutes post-HFS.
-
Data Analysis: a. Measure the slope of the fEPSPs. b. Normalize the fEPSP slope to the baseline recording period. c. Compare the magnitude of LTP in control slices versus slices treated with SMTC.
Expected Outcome:
Inhibition of nNOS with SMTC is expected to reduce or block the induction of LTP, providing evidence for the role of nNOS in this form of synaptic plasticity.[1]
Visualization of Pathways and Workflows
Nitric Oxide Signaling Pathway in Neurons
Caption: nNOS-mediated nitric oxide signaling in a neuron.
Experimental Workflow for SMTC Synthesis and Application
Caption: Synthesis and application workflow for SMTC.
Conclusion and Future Perspectives
This compound serves as a cornerstone for the synthesis of highly potent and selective nNOS inhibitors, which are indispensable tools in neuroscience research. The protocols provided herein offer a comprehensive guide for the preparation and application of these inhibitors to dissect the intricate roles of nNOS in neuronal function and dysfunction. Future research may focus on the development of novel protecting group strategies to further refine the synthesis of nNOS inhibitors and the exploration of their therapeutic potential in a wider range of neurological disorders.
References
- Bredt, D. S., & Snyder, S. H. (1994). Nitric oxide: a physiologic messenger molecule. Annual review of biochemistry, 63(1), 175-195.
- Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Selective inhibition of constitutive nitric oxide synthase by L-N G-nitroarginine. Biochemistry, 32(33), 8512-8517.
- Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963.
- Griffith, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual review of physiology, 57(1), 707-736.
- Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249-258.
- Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-Iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886-3888.
- Pfeiffer, S., Mayer, B., & Hemmens, B. (1999). Nitric oxide: chemical puzzles and biological riddles.
- Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of nitric oxide synthases. Biochemical pharmacology, 51(4), 383-394.
- Zhang, J., Dawson, V. L., Dawson, T. M., & Snyder, S. H. (1994). Nitric oxide activation of poly (ADP-ribose) synthetase in neurotoxicity. Science, 263(5147), 687-689.
-
Bioorganic & Medicinal Chemistry. (1999). Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor. [Link]
-
Journal of Medicinal Chemistry. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. [Link]
-
Journal of Biological Chemistry. (1995). S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. [Link]
-
Proceedings of the National Academy of Sciences. (1993). Altered synaptic plasticity and memory formation in nitric oxide synthase inhibitor-treated rats. [Link]
-
Molecules. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. [Link]
-
Current Pharmaceutical Design. (2003). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. [Link]
-
Journal of Biological Chemistry. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. [Link]
Sources
- 1. Small Molecules Temporarily Induce Neuronal Features in Adult Canine Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Application of neuronal cell culture in human degenerative brain disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. (CHEMBL1132725) - ChEMBL [ebi.ac.uk]
- 4. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Boc-L-thiocitrulline-OtBu
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers engaged in the synthesis and purification of Boc-L-thiocitrulline-OtBu. As Senior Application Scientists, we have structured this resource to address common challenges and provide scientifically-grounded solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each point explains the potential causes and provides actionable steps for resolution.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, which is typically formed from a precursor like Boc-L-ornithine-OtBu, can stem from several factors. Understanding the reaction mechanism is key to diagnosing the issue. The most probable synthetic route involves the guanylation of the δ-amino group of ornithine with a thiocarbonyl transfer reagent.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insight: The reaction may not have reached completion. Thiourea formation can be slower than expected depending on the reagents and conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material (Boc-L-ornithine-OtBu) is still present after the initially planned reaction time, extend the reaction duration. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction, but should be done cautiously to avoid side reactions.
-
-
Suboptimal Reagent Stoichiometry:
-
Insight: An incorrect ratio of the thiocarbonylating agent to the ornithine derivative can lead to incomplete conversion or the formation of byproducts.
-
Solution: While a 1:1 stoichiometry is theoretically required, a slight excess (1.1-1.2 equivalents) of the thiocarbonylating agent can often drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
-
Reagent Degradation:
-
Insight: The thiocarbonylating agent may have degraded due to improper storage or handling. Many of these reagents are sensitive to moisture and air.
-
Solution: Use freshly opened or properly stored reagents. If degradation is suspected, it may be necessary to purify or resynthesize the reagent.
-
-
Incorrect pH/Base:
-
Insight: The reaction requires a non-nucleophilic base to deprotonate the δ-ammonium group of the ornithine salt (if the hydrochloride or trifluoroacetate salt is used as the starting material) and to neutralize any acidic byproducts. An inappropriate base or incorrect amount can hinder the reaction.
-
Solution: Use a hindered organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). The amount of base should be sufficient to neutralize the salt of the starting material and any acid generated during the reaction. A typical range is 2-3 equivalents.
-
Question 2: I am observing multiple spots on my TLC/LC-MS after the reaction. What are these byproducts and how can I minimize them?
Answer:
The presence of multiple spots or peaks indicates the formation of side products. Identifying these impurities is the first step toward mitigating their formation.
Common Byproducts and Prevention Strategies:
| Potential Byproduct | Probable Cause | Prevention/Minimization Strategy |
| Boc-deprotected product | Exposure to strong acids. | Ensure the reaction is not run under acidic conditions. If the starting material is a TFA salt, ensure sufficient base is used for neutralization. |
| OtBu-deprotected product | Exposure to strong acids. | Similar to Boc-deprotection, maintain basic or neutral conditions. Avoid acidic workup conditions if possible. |
| Over-thiourea formation | Reaction with the α-amino group. | The α-amino group is protected by the Boc group, making this unlikely unless significant Boc-deprotection has occurred. Ensure the integrity of the Boc-protecting group on your starting material. |
| Unreacted starting material | Incomplete reaction. | See Question 1 for strategies to improve reaction completion. |
Experimental Workflow for Minimizing Byproducts:
Caption: Reaction workflow designed to minimize byproduct formation.
Question 3: The purification of my product by column chromatography is difficult. The product is streaking or co-eluting with impurities. What can I do?
Answer:
Purification of protected amino acids can be challenging due to their polarity and potential for interaction with the stationary phase.
Strategies for Improved Chromatographic Purification:
-
Choice of Stationary Phase:
-
Insight: Standard silica gel is acidic and can cause the degradation of acid-labile protecting groups like Boc and OtBu.
-
Solution: Use deactivated or neutral silica gel. You can prepare this by pre-treating the silica with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
-
-
Solvent System Optimization:
-
Insight: A suboptimal mobile phase will not provide adequate separation.
-
Solution: Systematically screen different solvent systems. A good starting point for a compound like this compound would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Adding a small amount of a polar solvent like methanol can help to reduce streaking.
-
-
Alternative Purification Methods:
-
Insight: If column chromatography is not effective, other techniques may be more suitable.
-
Solution: Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations. Reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can be very effective. Note that the product will be isolated as a salt of the acidic modifier, which may need to be removed in a subsequent step if the free base is required.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and commercially available starting material is Boc-L-ornithine(Z)-OH. The synthesis would then involve the protection of the carboxylic acid as a t-butyl ester, deprotection of the Z-group, and finally the thiourea formation. A more direct precursor, if available, would be Boc-L-ornithine-OtBu or its hydrochloride or TFA salt.
Q2: Which thiocarbonylating agents are recommended?
Several reagents can be used for this transformation. Some common examples include thiophosgene, 1,1'-thiocarbonyldiimidazole (TCDI), or ammonium thiocyanate with an activating agent. The choice of reagent can affect the reaction conditions and potential byproducts. TCDI is often a good choice as it is a solid and relatively easy to handle, and the byproducts are gaseous or water-soluble.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the presence of the Boc, OtBu, and thiocitrulline protons and carbons in the correct chemical environments and with the expected integrations and couplings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the final product. An analytical HPLC run on the purified material should show a single major peak.
Q4: What are the proper storage conditions for this compound?
As with most protected amino acids, it is best to store the compound in a cool, dry place, protected from light. A freezer at -20 °C is ideal for long-term storage. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to air or moisture.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a solution of Boc-L-ornithine-OtBu hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add diisopropylethylamine (DIPEA, 2.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add 1,1'-thiocarbonyldiimidazole (TCDI, 1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 10% methanol in DCM). The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% TEA in the eluent) using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
Synthesis Workflow Diagram:
Caption: Key components for the synthesis of this compound.
References
Technical Support Center: Overcoming Challenges in the Synthesis of Thiourea-Containing Molecules
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of thiourea-containing molecules. By combining established chemical principles with field-proven insights, this resource aims to provide robust troubleshooting strategies and answers to frequently asked questions, ensuring greater success in your synthetic endeavors.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, detailing potential causes and actionable solutions.
Problem 1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?
Low or no yield is a frequent yet solvable issue in thiourea synthesis. The root cause often lies with the reactivity of the starting materials or suboptimal reaction conditions. A systematic diagnosis is key.
Primary Causality Analysis:
-
Cause 1a: Poor Amine Nucleophilicity. The fundamental reaction relies on the nucleophilic attack of an amine on an isothiocyanate (or another thioacylating agent). Amines with strong electron-withdrawing groups, such as 4-nitroaniline, are poor nucleophiles and react sluggishly.
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Be cautious, as excessive heat can lead to byproduct formation. Alternatively, adding a non-nucleophilic base like triethylamine can help activate the amine. For particularly challenging cases, switching to a more reactive thioacylating agent like thiophosgene may be necessary, though extreme caution is required due to its toxicity.
-
-
Cause 1b: Isothiocyanate Instability or Impurity. Isothiocyanates are susceptible to degradation, especially from moisture. Using an old or improperly stored reagent is a common cause of reaction failure.
-
Solution: Use freshly prepared or purified isothiocyanates whenever possible. Store them in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). For sensitive substrates, consider in-situ generation of the isothiocyanate.
-
-
Cause 1c: Steric Hindrance. Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing down or preventing the reaction.
-
Solution: Prolonging the reaction time or increasing the temperature can help overcome steric barriers. Microwave-assisted synthesis is particularly effective in these cases, often reducing reaction times from hours to minutes and improving yields.
-
-
Cause 1d: Suboptimal Solvent Choice. The solvent plays a critical role in solubilizing reactants and influencing reaction rates.
-
Solution: Polar aprotic solvents like THF, DCM, or acetonitrile are generally effective for this reaction. For certain aliphatic amines, an "on-water" synthesis can be a highly efficient and sustainable alternative, often resulting in the precipitation of the pure thiourea product.
-
Problem 2: My reaction worked, but the final product is contaminated with significant impurities. How can I identify and minimize them?
Product purity is paramount. Understanding and preventing common side reactions is crucial for obtaining clean thiourea derivatives.
Common Impurities and Mitigation Strategies:
-
Impurity 2a: Unreacted Starting Materials. The most common impurities are residual amine or isothiocyanate.
-
Minimization & Removal: Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure it goes to completion. During the workup, unreacted amine can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl), and excess isothiocyanate can sometimes be removed by washing with a dilute base, though column chromatography is often more effective for the latter.
-
-
Impurity 2b: Symmetrical Thioureas (in unsymmetrical synthesis). When preparing an unsymmetrical thiourea from an amine and carbon disulfide (CS₂), the in-situ generated isothiocyanate intermediate can react with the starting amine, leading to a symmetrical byproduct.
-
Minimization: The key is to control the stoichiometry and reaction sequence. A two-step, one-pot approach is highly effective: first, form the dithiocarbamate intermediate and convert it to the isothiocyanate, and only then add the second, different amine.
-
-
Impurity 2c: Desulfurization to Urea. The thiocarbonyl group (C=S) can be oxidized to a carbonyl group (C=O), converting the desired thiourea into its urea analog. This can occur if oxidizing agents are present or under harsh, elevated temperature conditions.
-
Minimization: Ensure all reagents and solvents are free from oxidizing contaminants. Avoid unnecessarily high reaction temperatures and prolonged heating. Perform reactions under an inert atmosphere (N₂ or Ar) to prevent air oxidation.
-
Problem 3: I am struggling to purify my final thiourea product. What are the best methods?
The purification strategy depends heavily on the properties of your target molecule and the nature of the impurities.
Recommended Purification Protocols:
| Purification Method | Best For | Key Considerations & Tips |
| Recrystallization | Solid, crystalline products with thermally stable properties. | Often the most effective method for achieving high purity. Common solvents include ethanol, acetone, or solvent mixtures (e.g., DCM/hexane). The goal is to find a solvent system where the thiourea is soluble when hot but sparingly soluble when cold. |
| Column Chromatography | Products that are oils or amorphous solids, or for separating mixtures with similar polarities. | Silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation between the product and impurities. |
| Acid-Base Extraction | Products or impurities with distinct acidic or basic functional groups. | This is a workup technique rather than a final purification step. It's excellent for removing basic amine starting materials or acidic byproducts before other purification methods. |
| Filtration & Washing | Products that precipitate directly from the reaction mixture. | If your desired thiourea is insoluble in the reaction solvent, it can be isolated by simple filtration and washed with cold solvent to remove soluble impurities. |
Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions about thiourea synthesis.
Q1: What are the most common and reliable methods for synthesizing thioureas? The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern (symmetrical vs. unsymmetrical).
-
From Isothiocyanate and Amine: This is the most widely used, versatile, and generally high-yielding method for both symmetrical and unsymmetrical thioureas.
-
Thionation of Urea: This involves converting a pre-existing urea's carbonyl group into a thiocarbonyl using a thionating agent, most commonly Lawesson's Reagent. This is a convenient one-step method from common lab chemicals.
Q2: How should I properly store my isothiocyanate reagents? Isothiocyanates are electrophilic and susceptible to hydrolysis. Proper storage is critical to maintain their reactivity.
-
Best Practices: Store in a tightly sealed container in a refrigerator (2-8 °C) or freezer. To prevent moisture contamination, use a dessicator and consider flushing the vial with an inert gas like argon or nitrogen before sealing. Once a container is opened, its stability decreases, so it's best to use it promptly.
Q3: What is the best way to monitor the progress of my thiourea synthesis? Thin Layer Chromatography (TLC) is the fastest and most common method for monitoring reaction progress.
-
Procedure: Prepare a TLC plate by spotting the starting amine, the isothiocyanate (if stable enough), and a co-spot of both. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate. The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new spot for the more polar thiourea product is prominent.
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea
This protocol is a standard example of thiourea synthesis from an isothiocyanate and a primary amine.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Under an inert atmosphere, dissolve the amine in the anhydrous solvent within the round-bottom flask.
-
At room temperature, add the isothiocyanate to the solution. If the reaction is noticeably exothermic, the addition should be done dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC every 15-30 minutes until the limiting reactant is fully consumed. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by either recrystallization from a suitable solvent (like ethanol) or column chromatography on silica gel.
References
- Technical Support Center: Optimizing Thiourea Synthesis. (n.d.). BenchChem.
- Troubleshooting common side reactions in thiourea synthesis. (n.d.). BenchChem.
- A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers. (n.d.). BenchChem.
- Synthesis and characterization of thiourea. (n.d.). Biblioteka Nauki.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.
- How can I purify my bis thiourea compound? (2014). ResearchGate.
- Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ResearchGate.
- Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience.
- Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. (2010). PubMed.
- Different synthetic methods towards ureas and thioureas. (n.d.). ResearchGate.
- TLC Monitoring of Reaction Progress. (n.d.). Coconote.
- Preventing degradation of cyclobutanecarbonyl isothiocyanate during storage. (n.d.). BenchChem.
- Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.
- Thiourea. (n.d.). Wikipedia.
- The progress of the reaction was monitored by TLC. After completion... (n.d.). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/gro
How to avoid alkylation of sensitive residues during Boc deprotection
A Guide to Preventing Alkylation of Sensitive Residues
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) protecting groups in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven strategies to troubleshoot and prevent common side reactions, specifically the alkylation of sensitive residues during acid-mediated Boc deprotection.
The Core Challenge: The Double-Edged Sword of Boc Deprotection
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal with acid.[1][2] The standard method for Boc deprotection involves treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA).[3][4]
The reaction proceeds via protonation of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, and a highly stable, but reactive, tert-butyl cation (t-Bu⁺).[2][5]
It is this electrophilic t-butyl cation that is the primary culprit behind many undesired side reactions.[6][7] If not effectively neutralized, it will readily attack any nucleophilic sites within your molecule, leading to irreversible alkylation.[8][9]
Mechanism: Formation of the Reactive Electrophile
The acid-catalyzed deprotection pathway is a well-understood process. The generation of the t-butyl cation is the critical step that necessitates the protective measures discussed in this guide.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Troubleshooting Guide: Common Alkylation Issues & Solutions
This section addresses specific alkylation problems encountered with sensitive amino acid residues. Each issue is presented with its common symptom, the underlying chemical cause, and a validated solution.
Issue 1: Tryptophan Indole Ring Alkylation
-
Symptom: Your LC-MS analysis shows one or more unexpected peaks with a mass increase of +56 Da (tert-butylation) or other adducts related to cleavage conditions.[10]
-
Root Cause: The indole ring of Tryptophan (Trp) is electron-rich and highly nucleophilic, making it exceptionally prone to electrophilic attack by carbocations generated during deprotection.[7][10] Not only the t-butyl cation, but also cations derived from other protecting groups (e.g., from Arg(Pmc/Pbf)) or even the resin linker itself can alkylate the indole ring.[10][11][12]
-
Expert Solution: Strategic Scavenging The most effective way to prevent Trp alkylation is to introduce "scavengers" into the TFA cleavage cocktail.[10][11] These are nucleophilic reagents added in high concentration to intercept carbocations before they can react with your peptide.
-
Recommended Scavengers:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): These are excellent carbocation scavengers that work via hydride reduction, converting the t-butyl cation to isobutane.[13][14] TIS is particularly effective and has the benefit of being non-odorous.[15]
-
1,2-Ethanedithiol (EDT): A potent scavenger that is particularly effective at preventing the acid-catalyzed oxidation of tryptophan, in addition to trapping carbocations.[7][13][16]
-
Water: Acts as a scavenger and helps hydrolyze certain reactive intermediates.[10][16]
-
-
Protocol Insight: For peptides containing both Trp and Arg(Pmc/Pbf), a more robust cocktail is required, as the sulfonyl protecting groups can also generate reactive species.[16] The use of Fmoc-Trp(Boc)-OH during synthesis is the most robust method to prevent indole side reactions entirely.[10][15]
-
Issue 2: Methionine Thioether Alkylation & Oxidation
-
Symptom: LC-MS reveals a +56 Da mass addition (S-alkylation into a sulfonium salt) and/or a +16 Da addition (oxidation to methionine sulfoxide).[7]
-
Root Cause: The sulfur atom in the thioether side chain of Methionine (Met) is nucleophilic and susceptible to both alkylation by carbocations and oxidation under acidic conditions.[7][17]
-
Expert Solution: Sulfur-Based Scavengers To protect methionine, scavengers that can effectively quench electrophiles and/or have reducing properties are necessary.
-
Recommended Scavengers:
-
Thioanisole: A classic and highly effective scavenger for preventing the S-alkylation of methionine.[7][13][18] It acts as a nucleophilic trap for carbocations.
-
Dimethyl Sulfide (DMS): Often used in conjunction with other scavengers, DMS helps to minimize S-alkylation and can also aid in the reduction of any methionine sulfoxide that may form.[17][19]
-
-
Protocol Insight: In Fmoc/tBu synthesis, Met side reactions primarily occur during the final TFA cleavage.[17] A cleavage cocktail containing thioanisole is a standard and effective preventative measure.[20] Recently, new cocktails containing trimethylsilyl chloride (TMSCl) have also been shown to eradicate oxidation and reduce S-alkylation.[17][20][21]
-
Issue 3: Cysteine Thiol Alkylation
-
Symptom: A +56 Da mass addition is observed, corresponding to S-tert-butylation of the Cysteine (Cys) residue.[19]
-
Root Cause: The free thiol group of cysteine is a powerful nucleophile and a prime target for alkylation by the t-butyl cation.[7][19] This side reaction is a significant issue, especially when multiple t-butyl-based protecting groups are present in the peptide.[19]
-
Expert Solution: Thiol-Based Scavengers Protecting the Cys thiol requires scavengers that can preferentially react with the carbocations.
Frequently Asked Questions (FAQs)
Q1: What exactly is a scavenger and how does it work?
A scavenger is a nucleophilic compound added in excess to the deprotection reaction mixture.[7] Its purpose is to react with and neutralize ("scavenge") the reactive electrophilic species, such as the t-butyl cation, that are generated during the cleavage of protecting groups.[7][11] By being more reactive or present in a much higher concentration than the sensitive residues of your molecule, they sacrificially trap these damaging intermediates.[7]
Caption: Scavengers intercept reactive cations, preventing side reactions.
Q2: How do I choose the right scavenger cocktail?
The optimal cocktail depends entirely on your peptide sequence. A small-scale trial cleavage on 10-20 mg of your peptide-resin is highly recommended before committing your entire batch.[10] This allows you to analyze the crude product by HPLC and MS to confirm the best conditions.
Caption: Decision workflow for selecting an appropriate scavenger cocktail.
Q3: Can I avoid using strong acids like TFA altogether?
Yes, for certain substrates, alternative deprotection methods exist, though they are less common in standard solid-phase peptide synthesis. These can be useful when your molecule contains other acid-labile groups.[6]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can offer selectivity.[3][6]
-
Milder Acidic Conditions: Aqueous phosphoric acid has been used effectively.[1][6]
-
Non-Acidic Methods: Thermal deprotection or reagents like trimethylsilyl iodide (TMSI) can be employed in specific cases.[1][6] Basic deprotection conditions have also been reported but are substrate-dependent.[1]
Q4: My deprotection seems incomplete. What should I do?
Incomplete deprotection is often due to insufficient acid strength, concentration, or reaction time.[6]
-
Increase TFA Concentration: If using a diluted TFA solution (e.g., 25-50% in DCM), increasing the concentration or switching to 95-100% TFA may be necessary.[6][24]
-
Extend Reaction Time: Monitor the reaction by TLC or a small-scale cleavage and LC-MS, and extend the time as needed.[6]
-
Ensure Proper Swelling (for SPPS): In solid-phase synthesis, insufficient swelling of the resin can limit solvent access, leading to incomplete deprotection. Using a solvent like DCM in the cleavage mixture can improve swelling.[24]
Data & Protocols
Table 1: Sensitive Residues and Recommended Scavengers
| Sensitive Residue | Common Side Product(s) | Mass Shift (Da) | Primary Scavenger(s) | Mechanism of Protection |
| Tryptophan (Trp) | t-Butylation of indole ring | +56 | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | Carbocation reduction/trapping, prevents oxidation.[7] |
| Methionine (Met) | S-alkylation, Oxidation | +56, +16 | Thioanisole, Dimethyl Sulfide (DMS) | Traps carbocations, minimizes oxidation.[7][17] |
| Cysteine (Cys) | S-alkylation (t-butylation) | +56 | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | Preferentially reacts with carbocations.[19] |
| Tyrosine (Tyr) | t-Butylation of phenolic ring | +56 | Phenol, Anisole | Acts as a competitive nucleophile.[25] |
Table 2: Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v) | Primary Use Case |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose for peptides without highly sensitive residues like Cys or multiple Arg(Pbf).[15] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust, "universal" cocktail for complex peptides with multiple sensitive residues (Trp, Met, Cys, Arg).[15][23] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) | Recommended for peptides containing Arg(Pmc/Pbf) to minimize sulfonation side reactions.[10][22] |
Experimental Protocol: General Procedure for TFA Cleavage
This protocol provides a standardized workflow for the deprotection and cleavage of a peptide from the resin using a scavenger cocktail.
-
Preparation:
-
Weigh the peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Prepare the chosen cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5) in a separate vial. Caution: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The optimal time should be determined by a preliminary small-scale test.[10]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin 2-3 times with a small amount of fresh TFA to ensure complete recovery.
-
-
Precipitation:
-
Add the combined TFA filtrate to a 50 mL centrifuge tube containing 10-fold excess of cold diethyl ether.
-
A white precipitate (the crude peptide) should form immediately.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and dissolved protecting group fragments.[10]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by HPLC and Mass Spectrometry to confirm identity and purity.
-
References
-
CDN. Cleavage Cocktail Selection. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ResearchGate. How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ?. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. [Link]
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Multidisciplinary Digital Publishing Institute (MDPI). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Link]
-
National Institutes of Health (NIH). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
National Institutes of Health (NIH). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
-
PubMed. Study of the alkylation propensity of cations generated by acidolytic cleavage of protecting groups in Boc chemistry. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
Reddit. Alternative Methods for Boc Deprotection : r/chemistry. [Link]
-
ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
-
ResearchGate. (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
Multidisciplinary Digital Publishing Institute (MDPI). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]
-
University of Manchester. Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link]
-
Reddit. Boc Removals with TFA in Peptide Synthesis : r/chemistry. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [ms.bzchemicals.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Selectivity of S-methyl-L-thiocitrulline for Neuronal Nitric Oxide Synthase
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of nitric oxide (NO) signaling, the ability to selectively modulate the activity of specific nitric oxide synthase (NOS) isoforms is paramount for both fundamental research and therapeutic development. Overproduction of NO by neuronal NOS (nNOS) is implicated in the pathophysiology of neurodegenerative diseases and stroke, whereas the NO produced by endothelial NOS (eNOS) is crucial for maintaining cardiovascular homeostasis.[1] This guide provides an in-depth comparison of S-methyl-L-thiocitrulline (SMTC), a potent arginine analog, and its remarkable selectivity for nNOS over its eNOS and inducible (iNOS) counterparts.
The Critical Role of NOS Isoform Selectivity
The NOS family consists of three primary isoforms:
-
Neuronal NOS (nNOS or NOS-1): Found predominantly in nervous tissue, nNOS-derived NO acts as a neurotransmitter involved in processes like synaptic plasticity.[2][3] However, its overactivation contributes to excitotoxicity and neurodegeneration.[1]
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, iNOS generates large quantities of NO as a defense mechanism against pathogens.[3][4] Its dysregulation is linked to inflammatory diseases and septic shock.[1][4]
-
Endothelial NOS (eNOS or NOS-3): Primarily located in vascular endothelial cells, eNOS produces NO that mediates vasodilation, controls blood pressure, and possesses anti-atherosclerotic properties.[4]
Given these distinct roles, non-selective NOS inhibition can lead to undesirable side effects, most notably hypertension due to the blockade of eNOS. Therefore, isoform-selective inhibitors are highly sought after. SMTC has emerged as a critical tool for dissecting the specific functions of nNOS and as a lead compound for therapeutic strategies targeting nNOS-mediated pathologies.[1]
Quantitative Analysis of Inhibitory Potency and Selectivity
Experimental data consistently demonstrates that S-methyl-L-thiocitrulline is a potent, slow, and tight-binding inhibitor of nNOS.[5][6] Its inhibitory activity is significantly greater for nNOS when compared to both eNOS and iNOS. The inhibition constants (Ki or Kd) quantify this preference.
| Inhibitor | Target Isoform (Human) | Inhibition Constant (Ki/Kd) | Selectivity Ratio (nNOS vs. Isoform) | Reference |
| S-methyl-L-thiocitrulline (SMTC) | nNOS | 1.2 nM | - | [3][5][7] |
| eNOS | 11 nM | ~9.2-fold (eNOS Ki / nNOS Kd) | [3][5][7] | |
| iNOS | 34 - 40 nM | ~28 to 33-fold (iNOS Ki / nNOS Kd) | [3][5][7][8] |
Table 1: Comparative inhibitory constants of S-methyl-L-thiocitrulline for human NOS isoforms. The selectivity ratio is calculated by dividing the Ki of the less sensitive isoform by the Kd of the target isoform (nNOS), highlighting the compound's preference.
Studies on rat enzymes further corroborate this selectivity, showing an approximately 17-fold greater preference for neuronal nNOS over endothelial eNOS.[5][9] This marked selectivity makes SMTC an invaluable pharmacological tool for in vitro and in vivo studies.[5]
Mechanism of Action: Competitive, Tight-Binding Inhibition
S-methyl-L-thiocitrulline acts as a competitive inhibitor with respect to the natural substrate, L-arginine.[5][7][10] This means it directly competes with L-arginine for binding to the enzyme's active site. However, its interaction with nNOS is more complex than simple competition. It is characterized as a slow, tight-binding inhibitor, which involves a two-step process: an initial rapid binding followed by a slower conformational change that results in a more stable, tightly bound enzyme-inhibitor complex.[5][6]
This is reflected in its kinetic constants for human nNOS:
The extremely slow dissociation rate (koff) underscores the stability of the SMTC-nNOS complex and contributes to its high potency.
Caption: Competitive inhibition of nNOS by S-methyl-L-thiocitrulline.
Experimental Protocol: Validating NOS Inhibition via Hemoglobin Capture Assay
To quantify the inhibitory effect of compounds like SMTC, a reliable assay is essential. The hemoglobin capture assay is a direct and robust method that measures NO production by spectrophotometrically detecting the conversion of oxyhemoglobin (oxyHb) to methemoglobin (metHb).[11]
Causality Behind the Protocol Design
This protocol is designed as a self-validating system. The reaction relies on the enzymatic activity of NOS, which requires a specific set of co-substrates and cofactors.[4]
-
L-Arginine: The essential substrate for NO production.
-
NADPH: Provides the reducing equivalents (electrons) needed for the catalytic cycle.
-
Ca2+/Calmodulin: nNOS and eNOS are calcium-dependent; their activity is triggered by the binding of a Ca2+-Calmodulin complex.[4] This is a key difference from iNOS, which is largely calcium-independent.
-
Oxyhemoglobin: Acts as an indicator by reacting with the NO produced.
By systematically including positive controls (no inhibitor) and negative controls (no enzyme or a known pan-NOS inhibitor like L-NAME), the assay ensures that the observed signal change is directly attributable to the specific inhibition of NOS activity by the test compound.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.4) containing essential cofactors: 1 mM CaCl2, 10 µM calmodulin, and 1 mM NADPH.
-
Oxyhemoglobin (oxyHb) Solution: Prepare a solution of hemoglobin and reduce it to its ferrous state (Fe2+) with sodium dithionite, followed by purification via a desalting column to remove excess dithionite. The final concentration should be measured spectrophotometrically.
-
Enzyme Solution: Purified recombinant nNOS, eNOS, or iNOS diluted to the desired working concentration in assay buffer.
-
Substrate Solution: Prepare a stock solution of L-Arginine (e.g., 10 mM).
-
Inhibitor Stock: Prepare a concentrated stock solution of S-methyl-L-thiocitrulline in an appropriate solvent (e.g., water) and create serial dilutions.
-
-
Assay Execution (96-well plate format):
-
To each well, add the assay buffer, oxyHb solution, and the desired concentration of SMTC (or vehicle for control wells).
-
Add the NOS enzyme to all wells except the "no enzyme" negative control.
-
Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-Arginine solution to all wells.
-
Immediately begin monitoring the absorbance change at 401 nm (the Soret peak of metHb) over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V0) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Hemoglobin Capture Assay to determine IC50.
Conclusion
The experimental data unequivocally establishes S-methyl-L-thiocitrulline as a highly potent and selective inhibitor of the nNOS isoform. With a nearly 10-fold selectivity over eNOS and an almost 30-fold selectivity over iNOS in human enzymes, it serves as a cornerstone tool for investigating the distinct physiological and pathological roles of neuronal nitric oxide.[5][7] The robust and verifiable protocols used to characterize its activity, such as the hemoglobin capture assay, provide a clear framework for future research and drug development efforts. For professionals in neuroscience and cardiovascular research, SMTC offers a precise means to pharmacologically dissect the contributions of nNOS, paving the way for novel therapeutic interventions in a range of neurological disorders.
References
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry. Available at: [Link]
-
Zhang, J., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
GlpBio. S-methyl-L-Thiocitrulline (hydrochloride) potent NOS inhibitor. GlpBio. Available at: [Link]
-
ResearchGate. (2025). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. ResearchGate. Available at: [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. ResearchGate. Available at: [Link]
-
Persson, K., et al. (1997). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. PubMed Central. Available at: [Link]
- Hemoglobin/myoglobin methods for detection of nitric oxide (NO)
-
O'Brien, C., et al. (2021). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. PubMed Central. Available at: [Link]
-
Narayanan, K., & Griffith, O. W. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. PubMed. Available at: [Link]
-
Murphy, M. E., & Noack, E. (1994). Nitric oxide assay using hemoglobin method. Methods in Enzymology. Available at: [Link]
-
Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology. Available at: [Link]
-
Narayanan, K., et al. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Measurement of NO and NO synthase. ResearchGate. Available at: [Link]
- Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in nitric oxide research. John Wiley & Sons.
-
Calbiochem. S-Methyl-L-thiocitrulline, Dihydrochloride - CAS 209589-59-3. MilliporeSigma. Available at: [Link]
-
Chiarugi, A. (2003). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.cn [glpbio.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide assay using hemoglobin method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Thiocitrulline Derivatives on Nitric Oxide Synthase Activity: A Guide for Researchers
In the intricate landscape of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule with profound implications in neuroscience, immunology, and cardiovascular physiology. The production of this gaseous transmitter is meticulously controlled by a family of enzymes known as nitric oxide synthases (NOS). The three principal isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—share a common catalytic mechanism but differ in their regulation, tissue distribution, and physiological roles. This distinction has fueled a quest for isoform-selective inhibitors as valuable research tools and potential therapeutic agents.
This guide provides an in-depth comparative analysis of various L-thiocitrulline derivatives, a prominent class of NOS inhibitors. We will delve into their mechanism of action, structure-activity relationships, and isoform selectivity, supported by experimental data. Furthermore, we will furnish detailed protocols for assessing their inhibitory activity, empowering researchers to confidently evaluate and select the most appropriate derivative for their specific research needs.
The Rationale for L-Thiocitrulline and its Derivatives as NOS Inhibitors
The design of NOS inhibitors has largely revolved around mimicking the natural substrate, L-arginine. L-thiocitrulline, an analog of the product L-citrulline where the ureido oxygen is replaced by sulfur, emerged as a potent inhibitor of all three NOS isoforms.[1] This substitution was a pivotal discovery, demonstrating that modifications to the product scaffold could yield potent inhibitors.[2] The thiourea moiety of L-thiocitrulline was found to interact with the heme iron at the active site, a distinct mechanism compared to many L-arginine-based inhibitors.[1]
However, the lack of isoform selectivity of the parent L-thiocitrulline limited its utility in dissecting the specific roles of each NOS isoform. This prompted the synthesis and evaluation of a range of derivatives with the goal of achieving enhanced potency and, more importantly, isoform selectivity.
Comparative Inhibitory Activity of L-Thiocitrulline Derivatives
The inhibitory potency of L-thiocitrulline and its derivatives is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The table below summarizes the reported inhibitory activities of key L-thiocitrulline derivatives against the three human NOS isoforms.
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| L-Thiocitrulline | Potent | Potent | Potent | Non-selective | Non-selective | [1][2] |
| S-Methyl-L-thiocitrulline (SMTC) | 1.2 | 11 | 34 | ~9.2 | ~28.3 | [3][4] |
| S-Ethyl-L-thiocitrulline (SETC) | 0.5 | 24 | 17 | ~48 | ~34 | [3][4] |
| L-Homothiocitrulline | Potent | Potent | Potent | Non-selective | Non-selective | [2] |
Note: Ki values can vary between studies due to different assay conditions. The data presented here are for comparative purposes.
As the data illustrates, simple S-alkylation of the thiourea group in L-thiocitrulline leads to a remarkable increase in selectivity for nNOS. S-Ethyl-L-thiocitrulline (SETC), in particular, exhibits approximately 50-fold greater selectivity for nNOS over eNOS.[3][4] This enhanced selectivity is attributed to a different binding mode compared to the parent compound; spectral studies have shown that the sulfur atom of S-alkyl-L-thiocitrullines does not directly interact with the heme iron.[5]
Structure-Activity Relationships (SAR)
The development of L-thiocitrulline derivatives has provided valuable insights into the structure-activity relationships governing NOS inhibition. Key observations include:
-
S-Alkylation: As discussed, the addition of small alkyl groups (methyl, ethyl) to the sulfur atom of the thiourea moiety is a critical determinant of nNOS selectivity.[3] This modification likely alters the positioning of the inhibitor within the active site, allowing for more favorable interactions with isoform-specific residues.
-
Heterocyclic Analogues: The exploration of heterocyclic analogues of L-citrulline has further refined our understanding of the SAR. For instance, Nδ-(4,5-dihydrothiazol-2-yl)ornithine was identified as a potent inhibitor of both inducible and constitutive NOS isoforms.[6] In contrast, analogues containing oxazole or pyrimidine rings showed a complete loss of inhibitory activity, highlighting the importance of the thiourea isostere for binding.[6]
-
Dipeptide Derivatives: To enhance interactions within the substrate access channel, dipeptide derivatives of thiocitrulline have been synthesized. S-methyl-L-thiocitrullinyl-L-phenylalanine, for example, demonstrated strong inhibition of both iNOS and nNOS.[7] More recent work has focused on solid-phase synthesis of S-ethyl-isothiocitrulline-based dipeptides and 1,2,4-oxadiazole pseudo-dipeptides, leading to the identification of potent inhibitors with significant selectivity for nNOS.[8]
Mechanism of Inhibition: A Tale of Two Binding Modes
The mechanism of NOS inhibition by L-thiocitrulline derivatives is a fascinating example of how subtle structural modifications can lead to distinct molecular interactions.
Caption: A generalized workflow for determining the inhibitory activity of compounds on NOS.
Protocol 1: In Vitro NOS Activity Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable oxidation product of NO, as an indicator of NOS activity.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2 (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
L-thiocitrulline derivative (inhibitor)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Prepare a Master Mix: In the assay buffer, combine L-arginine, NADPH, calmodulin (for nNOS/eNOS), CaCl2 (for nNOS/eNOS), and BH4.
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of the L-thiocitrulline derivative to the wells. Include a vehicle control (e.g., water or DMSO).
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrite Detection:
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value. [9]
-
Protocol 2: Cell-Based NOS Activity Assay
This protocol assesses the effect of inhibitors on NOS activity in a cellular context. For example, using RAW 264.7 macrophages for iNOS or transfected cells expressing a specific NOS isoform.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for iNOS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for inducing iNOS in macrophages)
-
L-thiocitrulline derivative (inhibitor)
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the L-thiocitrulline derivative for a specified time (e.g., 1-2 hours).
-
NOS Induction (for iNOS): Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS and incubate for a defined period (e.g., 24 hours).
-
Sample Collection: Carefully collect the supernatant (culture medium) from each well.
-
Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1.
-
Data Analysis: Calculate the IC50 values of the inhibitors based on the reduction in nitrite production in the treated cells compared to the vehicle-treated control. [9][10]
Conclusion and Future Directions
The family of L-thiocitrulline derivatives has proven to be an invaluable asset in the study of nitric oxide signaling. The progression from the non-selective parent compound to highly selective nNOS inhibitors like S-ethyl-L-thiocitrulline showcases the power of medicinal chemistry in developing precision tools for biological research. [3]The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to explore the nuanced roles of each NOS isoform in health and disease.
Future research in this area will likely focus on the development of inhibitors with even greater isoform selectivity, particularly for iNOS, and improved pharmacokinetic properties for in vivo applications. [7][11]The continued exploration of structure-activity relationships, aided by computational modeling and structural biology, will undoubtedly lead to the discovery of novel and more potent NOS inhibitors, further advancing our understanding of the multifaceted biology of nitric oxide.
References
-
Ware, R. W., Jr, & King, S. B. (2000). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2779–2781. [Link]
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 37(7), 885–887. [Link]
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of Biological Chemistry, 269(42), 26677–26682. [Link]
-
Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Marshall, S., Harmon, M. F., Paith, J. E., & Furfine, E. S. (1999). Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor. Bioorganic & Medicinal Chemistry, 7(9), 1787–1796. [Link]
-
ChEMBL. (n.d.). Evaluation of new L-thiocitrulline derivatives as inhibitors of nitric oxide synthase. (CHEMBL1132725). EMBL-EBI. Retrieved from [Link]
-
AMiner. (n.d.). Potent and Selective Inhibition of Human Nitric Oxide Synthases. Selective Inhibition of Neuronal Nitric Oxide Synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Retrieved from [Link]
-
Hiebel, M. A., L'abbé, G., Marchand, P., Le Baut, G., Grée, R., & Boucher, J. L. (2023). S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. Molecules (Basel, Switzerland), 28(13), 5123. [Link]
-
Matejovic, M., Krouzecky, A., Martinkova, V., & Rokyta, R., Jr. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Current Pharmaceutical Design, 18(28), 4349–4363. [Link]
-
Fisher, A. J., Haround, V., & Lucas, S. J. E. (2020). The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans. Journal of the American Heart Association, 9(15), e016259. [Link]
-
Frey, C., Narayanan, K., McMillan, K., Spack, L., Gross, S. S., Masters, B. S., & Griffith, O. W. (1994). L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases. The Journal of Biological Chemistry, 269(42), 26083–26091. [Link]
-
Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). S-Alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. The Journal of Biological Chemistry, 269(42), 26677–26682. [Link]
-
Gardiner, S. M., Kemp, P. A., March, J. E., & Bennett, T. (2003). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British Journal of Pharmacology, 139(4), 787–796. [Link]
-
Gardiner, S. M., Kemp, P. A., March, J. E., & Bennett, T. (2003). Comparative regional haemodynamic effects of the nitric oxide synthase inhibitors, S-methyl-L-thiocitrulline and L-NAME, in conscious rats. British journal of pharmacology, 139(4), 787–796. [Link]
-
Roy, K., & Leonard, J. T. (2006). Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Current Topics in Medicinal Chemistry, 6(3), 225–249. [Link]
- Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry. Biokhimiia, 70(1), 8–23.
-
Del Pizzo, R., & Tondi, D. (2004). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current Medicinal Chemistry, 11(11), 1409–1433. [Link]
Sources
- 1. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic analogues of L-citrulline as inhibitors of the isoforms of nitric oxide synthase (NOS) and identification of N(delta)-(4,5-dihydrothiazol-2-yl)ornithine as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Pharmacokinetic Profiles of Thiocitrulline Analogues
Thiocitrulline and its analogues represent a promising class of nitric oxide synthase (NOS) inhibitors, with potential therapeutic applications in conditions associated with nitric oxide overproduction, such as neurodegenerative disorders and hypotension.[1][2] The translation of potent enzyme inhibition into effective and safe therapeutics is critically dependent on a thorough understanding of their pharmacokinetic profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute studies to compare the absorption, distribution, metabolism, and excretion (ADME) properties of different thiocitrulline analogues.
The Imperative of Pharmacokinetic Profiling in NOS Inhibitor Development
While in vitro potency against NOS isoforms is a primary selection criterion, it is the in vivo behavior of a compound that ultimately determines its clinical viability. A favorable pharmacokinetic profile ensures that the drug can reach its target in sufficient concentrations and for an appropriate duration to exert its therapeutic effect, while minimizing off-target toxicities. For thiocitrulline analogues, key questions that pharmacokinetic studies aim to answer include:
-
Oral Bioavailability: Can the compound be effectively absorbed from the gastrointestinal tract, or will it require parenteral administration?
-
Systemic Exposure and Half-Life: Once in circulation, how long does the compound remain at therapeutic concentrations?
-
Distribution to Target Tissues: Does the compound effectively penetrate tissues of interest, such as the brain for neurodegenerative diseases?[1]
-
Metabolic Stability: Is the compound rapidly metabolized, and are the metabolites active or potentially toxic?
-
Route of Elimination: How is the compound and its metabolites cleared from the body?
By systematically evaluating these parameters for a series of analogues, researchers can establish structure-pharmacokinetic relationships (SPKR) to guide the design of molecules with optimized in vivo performance.
A Step-by-Step Guide to Pharmacokinetic Characterization
A tiered approach, beginning with in vitro assays and progressing to in vivo studies for the most promising candidates, is a resource-efficient strategy for characterizing the pharmacokinetic profiles of thiocitrulline analogues.
Part 1: In Vitro ADME Screening
In vitro ADME assays are rapid and cost-effective methods to assess the fundamental physicochemical and biochemical properties of a compound that influence its pharmacokinetic behavior.
1. Aqueous Solubility:
-
Rationale: Poor solubility can limit absorption and lead to variable in vivo exposure.
-
Methodology:
-
Prepare a stock solution of the thiocitrulline analogue in an organic solvent (e.g., DMSO).
-
Add the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a range of final concentrations.
-
Incubate the solutions at room temperature with agitation until equilibrium is reached.
-
Filter the solutions to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2. Membrane Permeability:
-
Rationale: The ability to cross biological membranes, such as the intestinal epithelium, is a prerequisite for oral absorption.
-
Methodology (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
A donor plate is prepared with a lipid-infused artificial membrane.
-
The thiocitrulline analogue is added to the donor wells.
-
An acceptor plate containing buffer is placed in contact with the membrane of the donor plate.
-
The assembly is incubated, allowing the compound to permeate from the donor to the acceptor compartment.
-
The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS to determine the permeability coefficient.
-
3. Metabolic Stability:
-
Rationale: High metabolic instability can lead to rapid clearance and low systemic exposure. Identifying metabolic "soft spots" can guide chemical modifications to improve stability.
-
Methodology (Liver Microsomal Stability Assay):
-
Incubate the thiocitrulline analogue at a known concentration with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
4. Plasma Protein Binding:
-
Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Add the thiocitrulline analogue to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber.
-
Incubate the device until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
Calculate the percentage of the compound bound to plasma proteins.
-
Part 2: In Vivo Pharmacokinetic Studies in Rodents
Promising candidates from in vitro screening should be advanced to in vivo pharmacokinetic studies, typically in rodents such as rats or mice.
Experimental Protocol: A Typical Rodent PK Study
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for initial pharmacokinetic studies.
-
Dosing and Administration:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine the drug's distribution and elimination characteristics in the absence of absorption.
-
Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage to assess oral absorption and bioavailability.
-
-
Blood Sampling:
-
Serial blood samples (approximately 100-200 µL) are collected from each animal at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
-
Bioanalysis by LC-MS/MS:
-
Plasma samples are processed (e.g., by protein precipitation) to extract the thiocitrulline analogue.
-
The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method. This is the primary analytical technique for the quantitative bioanalysis of small-molecule drugs in physiological fluids.[3]
-
-
Pharmacokinetic Data Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Visualizing the Workflow and Potential Metabolism
To better illustrate the process, the following diagrams outline the experimental workflow and a hypothetical metabolic pathway for a thiocitrulline analogue.
Caption: Experimental workflow for pharmacokinetic profiling.
Sources
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-thiocitrulline. A stereospecific, heme-binding inhibitor of nitric-oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-L-thiocitrulline-OtBu
Understanding the Hazard Profile
Boc-L-thiocitrulline-OtBu is a complex molecule, and its hazard profile should be conservatively assessed by considering its constituent functional groups: the thiourea core, the Boc (tert-butoxycarbonyl) protecting group, and the tert-butyl ester (OtBu).
-
Thiourea Moiety : The thiocitrulline component contains a thiourea group. Thiourea itself is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging the unborn child.[2][3] It is also toxic to aquatic life with long-lasting effects.[2][4] Therefore, this compound should be handled as a potentially hazardous substance with similar toxicological properties.
-
Boc and OtBu Protecting Groups : The Boc and tert-butyl ester groups are generally stable but are designed to be removed under acidic conditions, often using reagents like trifluoroacetic acid (TFA).[5][6][7] The waste streams from deprotection reactions will, therefore, be acidic and contain byproducts from the cleavage of these groups.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 133565-49-8 | [1] |
| Molecular Formula | C15H29N3O4S | [1] |
| Molecular Weight | 347.47 g/mol | [1] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, from weighing to disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes or airborne particles.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[2]
-
Body Protection : A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact. In cases of potential significant exposure, a full-body suit may be necessary.[2]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8] All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be approached systematically, considering both the unused product and the waste generated from its use in experimental workflows.
Disposal of Unused or Expired this compound
Unused or expired this compound must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a non-halogenated organic solid waste.
Step 2: Packaging
-
Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original product container is often suitable for this purpose.
-
Ensure the container is in good condition, with no cracks or leaks.
Step 3: Labeling
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "133565-49-8"
-
The primary hazards (e.g., "Toxic," "Potential Carcinogen")
-
The date of accumulation
-
Step 4: Storage and Collection
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by a licensed chemical waste management service, following your institution's established protocols.
Disposal of Contaminated Materials
Items that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and empty containers, must also be disposed of as hazardous waste.
-
Solid Waste : Place all contaminated solid materials in a designated hazardous waste bag or container. This should be clearly labeled as "Solid Hazardous Waste" and include the name of the chemical contaminant.
-
Empty Containers : Rinse empty containers with a suitable solvent (e.g., methanol or ethanol) three times. The rinsate must be collected and disposed of as liquid hazardous waste. The triple-rinsed container can then typically be disposed of in the regular laboratory glassware or plastic waste, depending on local regulations.[9]
Disposal of Waste from Experimental Procedures (Deprotection Reactions)
The most common waste stream generated from the use of this compound is from the acidic deprotection of the Boc and OtBu groups.
Step 1: Quenching and Neutralization
-
The acidic waste stream, likely containing a strong acid like TFA, should be carefully neutralized. This should be done in a fume hood with appropriate PPE.
-
Slowly add a base, such as sodium bicarbonate or sodium hydroxide solution, to the acidic waste while stirring. Be cautious as this is an exothermic reaction and may produce gas.
-
Monitor the pH of the solution and continue adding base until a neutral pH (6-8) is achieved.
Step 2: Waste Collection
-
Collect the neutralized aqueous waste in a designated "Aqueous Hazardous Waste" container.
-
Label the container with the full names of all components, including the neutralized acid and any organic solvents present.
Step 3: Disposal
-
Arrange for the disposal of the aqueous hazardous waste through your institution's EHS office.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuation : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment : For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the spilled material in a labeled hazardous waste container.
-
Cleaning : Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting : Report all spills to your laboratory supervisor and EHS office, in accordance with your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Sources
- 1. usbio.net [usbio.net]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Handling Boc-L-thiocitrulline-OtBu: From Lab Bench to Disposal
As a niche yet significant reagent in drug development and proteomics research, N-α-Boc-L-thiocitrulline tert-butyl ester (Boc-L-thiocitrulline-OtBu) demands a meticulous approach to laboratory handling. While this compound is valued as an inhibitor of nitric oxide synthase (NOS) isoforms, its structural foundation, incorporating a thiourea moiety, necessitates a comprehensive safety and handling protocol.[1] This guide provides an in-depth operational plan, grounded in established safety principles for related chemical structures, to ensure the protection of researchers and the integrity of experimental outcomes.
Hazard Identification: A Structurally-Informed Risk Assessment
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a conservative risk assessment must be extrapolated from its core chemical structure, specifically the thiourea group. Thiourea is classified as hazardous, with potential health effects that must be proactively mitigated.[2]
Potential hazards include:
-
Oral Toxicity: Thiourea is harmful if swallowed.[3]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[3][4][5]
-
Sensitization: May cause an allergic skin reaction in predisposed individuals.
-
Dust Hazard: As a solid, this compound may form combustible dust concentrations in the air and poses an inhalation risk.[2][6]
-
Chronic Effects: Thiourea is suspected of causing cancer and may pose a risk to an unborn child.[6]
Given these potential risks, all handling procedures must operate on the precautionary principle, treating the compound as hazardous.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The causality behind each selection is critical for ensuring compliance and understanding the "why" behind the protocol.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[7] If there is a significant risk of splashing, particularly when handling solutions, a face shield should be worn in addition to goggles. This is to protect against direct contact which can cause serious eye damage.[3]
-
Hand Protection: Impervious protective gloves are essential. Given the nature of the compound, butyl or nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2][3] It is critical to wash hands thoroughly after handling, even after gloves are removed, and to avoid all possible skin contact when removing protective equipment.
-
Body Protection: A professional lab coat, fully buttoned, is required. For operations with a higher risk of contamination, such as bulk handling or cleanup of large spills, chemically resistant overalls should be considered.[2]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control exposure to airborne particulates.[7] If engineering controls are not available or are insufficient, a NIOSH-approved respirator appropriate for chemical dusts must be used.[6][7]
Operational Protocol: Safe and Efficient Handling
Adherence to a strict operational workflow minimizes exposure and preserves the integrity of the chemical.
Step-by-Step Handling Procedure:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a chemical fume hood with certified proper airflow.
-
Ensure that an eyewash station and safety shower are directly accessible and unobstructed.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood before introducing the chemical.
-
-
Weighing and Transfer:
-
This compound is a solid; handle it gently to prevent the generation of dust.[6] Do not crush or grind the material outside of a contained system.
-
Use anti-static weigh boats or liners, as fine chemical powders can be susceptible to static discharge.[2]
-
Tare the balance with the weigh boat. Carefully transfer the desired amount of the compound using a clean spatula.
-
Close the primary container immediately after dispensing to protect it from moisture and prevent accidental spills.[2]
-
-
Dissolution and Use:
-
When preparing solutions, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.
-
All subsequent experimental steps involving the compound should be carried out with the same level of engineering controls and PPE.
-
Visual Workflow for Handling this compound
The following diagram outlines the logical progression of the safe handling protocol, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Response and First Aid
Immediate and correct response to an exposure is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor for advice.[2]
-
Spills: Evacuate the area and restrict access.[7] Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[6][7]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste management is a non-negotiable aspect of laboratory safety.
-
Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous waste.
-
Containment: Collect all solid and liquid waste in separate, clearly labeled, and tightly sealed containers. The label should include "Hazardous Waste" and the full chemical name.
-
Disposal: Disposal of contents and containers must be in accordance with all local, state, and federal environmental control regulations.[2][8] Do not dispose of this chemical down the drain, as thiourea derivatives can be toxic to aquatic life.
Chemical and Safety Data Summary
| Property | Value | Source |
| Chemical Name | N-α-Boc-L-thiocitrulline tert-butyl ester | [9] |
| Synonyms | This compound | [10] |
| CAS Number | 133565-49-8 | [10][11] |
| Molecular Formula | C₁₅H₂₉N₃O₄S | [9] |
| Molecular Weight | 347.47 g/mol | [9][11] |
| Primary Hazard Class | Thiourea Derivative | Inferred |
| Storage | Store in a cool, dry, well-ventilated area. Protect from moisture. | [2][6] |
References
-
Redox. (2022, March 9). Safety Data Sheet Thiourea. [Link]
-
Nexchem Ltd. Safety data sheet - thiourea dioxide. [Link]
-
Anchem Sales. (2014, January 1). Thiourea. [Link]
-
SD Fine-Chem. Chemwatch GHS SDS 22533. [Link]
-
Cole-Parmer. Thiourea, Reagent ACS, 99+% (Titr.) MSDS# 96580. [Link]
-
AAPPTec, LLC. Safety Data Sheet. [Link]
-
CRO SPLENDID LAB. Boc-L-thiocitrulline tert-Butyl Ester. [Link]
-
Next Peptide. 133565-49-8 | this compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of N-Boc-N'-nitro-L-arginine. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
Kyowa Hakko Europe GmbH. (2024, May 8). SAFETY DATA SHEET L-Citrulline. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. redox.com [redox.com]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. haenseler.ch [haenseler.ch]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. anchemsales.com [anchemsales.com]
- 8. peptide.com [peptide.com]
- 9. splendidlab.in [splendidlab.in]
- 10. 133565-49-8 | this compound | Next Peptide [nextpeptide.com]
- 11. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
